Metacetamol
Description
Metacetamol is a derivative of phenol which has an acetamido substituent located meta to the phenolic -OH group. It is a non-toxic regioisomer of paracetamol with analgesic properties, but has never been marketed as a drug. It has a role as a non-narcotic analgesic. It is a member of acetamides and a member of phenols.
This compound has been reported in Nicotiana tabacum with data available.
Structure
3D Structure
Propriétés
IUPAC Name |
N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNWXBAGRTUKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Record name | N-ACETYL-M-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022089 | |
| Record name | 3-Acetamidophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992) | |
| Record name | N-ACETYL-M-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | N-ACETYL-M-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
621-42-1 | |
| Record name | N-ACETYL-M-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Acetamidophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metacetamol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metacetamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetamidophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(3-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Acetamidophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metacetamol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METACETAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V942ZCN81H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
406 °F (NTP, 1992) | |
| Record name | N-ACETYL-M-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxyacetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 3-hydroxyacetanilide, also known as metacetamol. A regioisomer of the widely used analgesic paracetamol (4-hydroxyacetanilide), 3-hydroxyacetanilide is a valuable compound for research in medicinal chemistry and drug development. This document outlines a common synthetic route, detailed experimental protocols, and a thorough characterization of the final product using various analytical techniques.
Synthesis of 3-Hydroxyacetanilide
The synthesis of 3-hydroxyacetanilide is most commonly achieved through the acetylation of 3-aminophenol (B1664112) with acetic anhydride (B1165640). This reaction is analogous to the industrial synthesis of paracetamol.[1] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion as a leaving group, resulting in the formation of the amide bond.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 3-hydroxyacetanilide.
Experimental Protocol
This protocol is adapted from the synthesis of paracetamol.[2][3][4]
Materials:
-
3-aminophenol
-
Acetic anhydride
-
Deionized water
-
Ethanol (B145695) (for recrystallization)
-
Activated charcoal (optional)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution of Starting Material: In a 250 mL Erlenmeyer flask, suspend 5.0 g of 3-aminophenol in 150 mL of warm deionized water. Stir the mixture to ensure even suspension.
-
Acetylation: While stirring, cautiously add 6.0 mL of acetic anhydride to the 3-aminophenol suspension.
-
Reaction: Heat the mixture to approximately 100°C with continuous stirring for 30-60 minutes to ensure the completion of the reaction. The solution may become clear.
-
Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Subsequently, place the flask in an ice bath to induce crystallization of the crude 3-hydroxyacetanilide.
-
Isolation of Crude Product: Collect the crude crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Purification by Recrystallization:
-
Transfer the crude product to a beaker.
-
Add a minimal amount of hot ethanol (or a mixture of ethanol and water) to dissolve the crystals completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated and then filtered while hot to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath to promote the formation of pure crystals.
-
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.
Expected Yield
The typical yield for this type of reaction ranges from 60% to 80%, depending on the purity of the starting materials and the efficiency of the crystallization and isolation steps.
Characterization of 3-Hydroxyacetanilide
A comprehensive characterization of the synthesized 3-hydroxyacetanilide is crucial to confirm its identity and purity. The following analytical techniques are commonly employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | Off-white to light gray solid |
| Melting Point | 148-151 °C |
| Solubility | Soluble in hot water and ethanol. |
Spectroscopic Analysis
¹H NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.
Table of ¹H NMR Data (in DMSO-d₆): [5]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.77 | Singlet | 1H | Phenolic -OH |
| 9.33 | Singlet | 1H | Amide N-H |
| 7.20 | Triplet | 1H | Aromatic C₅-H |
| 7.04 | Doublet | 1H | Aromatic C₆-H |
| 6.94 | Singlet | 1H | Aromatic C₂-H |
| 6.44 | Doublet | 1H | Aromatic C₄-H |
| 2.03 | Singlet | 3H | Acetyl -CH₃ |
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for 3-hydroxyacetanilide are estimated based on the known spectrum of its isomer, 4-hydroxyacetanilide (paracetamol).[6]
Estimated ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~168 | Carbonyl C=O |
| ~157 | Aromatic C₃-OH |
| ~140 | Aromatic C₁-NH |
| ~129 | Aromatic C₅ |
| ~110 | Aromatic C₆ |
| ~108 | Aromatic C₄ |
| ~105 | Aromatic C₂ |
| ~24 | Acetyl -CH₃ |
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table of FT-IR Data: [7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Broad | O-H stretch (phenolic) |
| 3100 - 3300 | Medium | N-H stretch (amide) |
| ~3050 | Weak | Aromatic C-H stretch |
| ~1650 | Strong | C=O stretch (amide I band) |
| ~1550 | Medium | N-H bend (amide II band) |
| 1450 - 1600 | Medium | Aromatic C=C stretches |
| ~1250 | Medium | C-N stretch |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems. The expected λmax for 3-hydroxyacetanilide in a polar solvent like ethanol or methanol (B129727) would be in a similar range to that of paracetamol.[8]
Expected UV-Vis Data (in Ethanol/Methanol):
| Parameter | Value |
| λmax | ~245-250 nm |
Workflow and Logic Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 3-hydroxyacetanilide.
Characterization Logic Flow
Caption: Logical flow for the characterization of 3-hydroxyacetanilide.
References
- 1. phlox.or.id [phlox.or.id]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-ACETAMIDOPHENOL(621-42-1) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. IR _2007 [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
Metacetamol: An In-depth Technical Guide on Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metacetamol (B1676320), a structural isomer of paracetamol, presents as a compound of interest in pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation design, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available solubility data for this compound and outlines the critical stability studies required for its characterization. While specific quantitative stability data for this compound is limited in publicly available literature, this guide leverages established principles and data from its close structural analog, paracetamol, to provide a robust framework for its stability assessment. Detailed experimental protocols for both solubility and stability testing are provided, adhering to international guidelines.
This compound Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the choice of formulation strategies. This compound is sparingly soluble in aqueous buffers.[1]
Quantitative Solubility Data
Quantitative solubility data for this compound in various solvents is summarized in the table below. It is important to note that for maximal solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute with the aqueous buffer of choice.[1]
| Solvent/System | Solubility | Reference |
| Ethanol | ~ 5 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~ 30 mg/mL | [1] |
| 1:4 solution of DMSO:PBS (pH 7.2) | ~ 0.20 mg/mL | [1] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4][5]
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, ethanol, phosphate (B84403) buffers of different pH)
-
Glass flasks or vials with screw caps
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound
Procedure:
-
Add an excess amount of this compound powder to a series of flasks, each containing a known volume of the selected solvent.
-
Seal the flasks tightly to prevent solvent evaporation.
-
Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). A preliminary study can determine the time required to reach equilibrium.
-
After the equilibration period, allow the flasks to stand undisturbed at the same temperature to allow undissolved solids to sediment.
-
Carefully withdraw a sample from the supernatant of each flask.
-
Filter the sample immediately using a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
The average concentration from replicate experiments represents the solubility of this compound in that solvent at the specified temperature.
References
Early-Phase Toxicological Screening of Metacetamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metacetamol (3-hydroxyacetanilide), a regioisomer of the widely used analgesic and antipyretic drug Paracetamol (acetaminophen), has demonstrated analgesic properties but has never been commercialized[1]. While sometimes referred to as non-toxic, emerging in vitro data challenges this assertion, indicating potential for human hepatotoxicity and highlighting the necessity for rigorous toxicological evaluation. This technical guide outlines a comprehensive strategy for the early-phase toxicological screening of this compound, detailing essential in vitro and in vivo assays, experimental protocols, and relevant metabolic and toxicity pathways. The objective is to provide a framework for the systematic assessment of this compound's safety profile, enabling informed decisions in the drug development process.
Introduction
The early identification of potential toxicity is a critical step in drug development, preventing late-stage failures and ensuring patient safety[2][3]. This compound, despite its structural similarity to Paracetamol, exhibits a different toxicological profile. While it does not appear to be cytotoxic to mouse hepatocytes, it has been shown to induce necrosis and glutathione (B108866) (GSH) depletion in primary human hepatocytes, suggesting a species-specific mechanism of toxicity[4]. This guide details the foundational toxicological assays required to thoroughly characterize the safety profile of this compound before it could be considered for further development.
In Vitro Toxicity Assessment
In vitro assays are rapid, cost-effective, and ethically sound methods for initial toxicity screening and mechanistic investigation[5]. They are essential for evaluating a compound's effects on cell viability, genetic material, and specific cellular functions.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a substance becomes harmful to cells[2][6][7]. A panel of assays should be employed to assess various cellular endpoints.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate human liver-derived cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Exposure: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 mM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Data Acquisition: Measure the absorbance at 490 nm, which is proportional to the amount of LDH released from damaged cells.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to a maximum LDH release control (cells lysed with a detergent).
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
| Assay Type | Cell Line | Concentration | Result | Reference |
| Cytotoxicity | Isolated Mouse Hepatocytes | >10 mM | Not cytotoxic (LC₅₀ >10 mM) | [4] |
| Necrosis & GSH Depletion | Isolated Human Hepatocytes | 10 mM | Induced necrosis and glutathione depletion | [4] |
Genotoxicity Assays
Genotoxicity testing is crucial to assess the potential of a compound to damage genetic material, which can lead to mutations and cancer[8][9].
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for identifying substances that can produce genetic mutations[10][11][12][13].
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively[11].
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic[11][12].
-
Exposure: Expose the bacterial strains to various concentrations of this compound. Include a negative (vehicle) control and positive controls (known mutagens for each strain).
-
Plating and Incubation: Plate the treated bacteria on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan)[10]. Incubate the plates for 48-72 hours at 37°C.
-
Data Analysis: Count the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity[11].
Caption: Metabolic pathways of Paracetamol.
Postulated this compound Metabolism and Toxicity
Given that this compound is a regioisomer of Paracetamol, it is plausible that it undergoes similar metabolic transformations. The hydroxyl group in the meta-position (as opposed to the para-position in Paracetamol) may influence the rate and site of metabolism. The observed toxicity in human hepatocytes, coupled with GSH depletion, strongly suggests the formation of a reactive metabolite, analogous to NAPQI. [4]Further studies, including metabolite identification and enzymatic profiling, are required to elucidate the precise metabolic pathway and the specific cytochrome P450 enzymes involved in the potential bioactivation of this compound.
Conclusion and Future Directions
The available data, though limited, indicates that this compound possesses a potential for species-specific hepatotoxicity, warranting a thorough and systematic toxicological evaluation. The early-phase screening strategy outlined in this guide, encompassing in vitro cytotoxicity and genotoxicity assays, alongside in vivo acute toxicity studies, provides a foundational framework for characterizing its safety profile.
Future research should focus on:
-
Comprehensive Metabolite Profiling: Identifying the metabolites of this compound in both human and rodent systems to understand the pathways leading to bioactivation.
-
Mechanism of Toxicity Studies: Investigating the role of oxidative stress, mitochondrial dysfunction, and covalent binding to cellular macromolecules in this compound-induced hepatotoxicity.
-
Repeated-Dose Toxicity Studies: Assessing the effects of longer-term exposure to better predict potential chronic toxicities.
By employing a rigorous, multi-faceted approach to toxicological screening, researchers and drug developers can make data-driven decisions regarding the future of this compound as a potential therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 3. nextmsc.com [nextmsc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. kosheeka.com [kosheeka.com]
- 8. dzarc.com [dzarc.com]
- 9. measurlabs.com [measurlabs.com]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. Genetic Toxicology [ntp.niehs.nih.gov]
- 12. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 13. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
Methodological & Application
High-performance liquid chromatography method for Metacetamol
An Application Note for the High-Performance Liquid Chromatography (HPLC) Analysis of Metacetamol
Introduction
This compound, or 3-hydroxyacetanilide, is a non-toxic regioisomer of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen)[1][2]. Like paracetamol, it possesses analgesic properties but has never been commercially marketed[1][2]. As a key compound in pharmaceutical research and development, a reliable and robust analytical method is crucial for its quantification and quality control.
This application note details a proposed starting method for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. While numerous validated HPLC methods exist for its isomer, paracetamol[3][4][5][6], specific methods for this compound are less common. The protocol outlined below is based on established chromatographic principles for small phenolic compounds and provides a strong foundation for method development and validation in a research or quality control setting.
Principle of the Method
The method employs reversed-phase chromatography, where this compound is separated on a non-polar stationary phase (C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. An isocratic elution is proposed for simplicity and robustness, with detection performed by UV spectrophotometry at a wavelength corresponding to the maximum absorbance of this compound. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector[6][7].
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point[4][5].
-
Chemicals and Reagents:
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)[4][5]
-
Methanol (HPLC Grade)[3]
-
Potassium Dihydrogen Phosphate (B84403) (Analytical Grade)[8]
-
Ortho-phosphoric Acid (Analytical Grade)[6]
-
Water (HPLC Grade/Deionized)
-
Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile:Phosphate Buffer):
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution should be sonicated for approximately 10 minutes to ensure complete dissolution[9].
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 5, 10, 20, 50, 80 µg/mL).
-
-
Sample Preparation (from Bulk Powder):
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, and sonicate for 15 minutes to extract the drug[9].
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial[9].
-
Chromatographic Conditions
The following table summarizes the recommended starting parameters for the HPLC analysis. Optimization may be required based on the specific column and system used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm[4][5] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v)[4] |
| Flow Rate | 1.0 mL/min[3][5] |
| Detection Wavelength | 245 nm (Requires verification for this compound λmax) |
| Injection Volume | 20 µL[3][5] |
| Column Temperature | Ambient or 25 °C[4][10] |
| Run Time | 10 minutes[8] |
Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose[10][11]. Key validation parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| System Suitability | Ensures the chromatographic system is adequate for the analysis. | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% |
| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity analysis; No interference from placebo or known impurities at the retention time of this compound. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range[6]. |
| Accuracy | The closeness of test results to the true value, determined by recovery studies. | Mean recovery should be within 98-102%. |
| Precision | The degree of agreement among individual test results (repeatability and intermediate precision). | %RSD should be ≤ 2.0%[11]. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Typically determined at a signal-to-noise ratio of 3:1[7][10]. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1[10]. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD should be ≤ 2.0% after minor changes in flow rate, pH, or mobile phase composition. |
Visual Workflow and Diagrams
The following diagrams illustrate the logical workflow of the HPLC analysis protocol and the structural difference between this compound and its isomer, Paracetamol.
Caption: A flowchart of the complete HPLC workflow for this compound analysis.
Caption: Structures of this compound and its regioisomer, Paracetamol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxyacetanilide | C8H9NO2 | CID 12124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of an RP-HPLC-PDA Method for Determination of Paracetamol, Caffeine and Tramadol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. ejmanager.com [ejmanager.com]
- 7. questjournals.org [questjournals.org]
- 8. scispace.com [scispace.com]
- 9. zenodo.org [zenodo.org]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. ijsr.net [ijsr.net]
Synthesis of Metacetamol Derivatives for Analgesic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Metacetamol (N-(3-hydroxyphenyl)acetamide) derivatives as potential analgesic agents. This compound, a structural isomer of the widely used analgesic Paracetamol, offers a unique scaffold for the development of novel pain therapeutics. These protocols are intended to guide researchers in the synthesis, purification, and pharmacological screening of new this compound-based compounds.
Introduction
This compound, also known as 3-hydroxyacetanilide, is a regioisomer of Paracetamol (Acetaminophen) and has been shown to possess analgesic and antipyretic properties, though it has never been commercially marketed.[1] The structural modification of the this compound core presents a promising strategy for the development of new analgesic agents with potentially improved efficacy, safety profiles, or pharmacokinetic properties. This document outlines the synthesis of ester and ether derivatives of this compound and details the protocols for assessing their analgesic activity using established in vivo models.
Synthetic Protocols
The following protocols describe the general procedures for the synthesis of this compound derivatives. Researchers should adapt these methods based on the specific properties of the starting materials and target compounds. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of this compound Ester Derivatives
Esterification of the phenolic hydroxyl group of this compound can be achieved through reaction with various acylating agents, such as dicarboxylic acid chlorides.
Protocol 2.1.1: Synthesis of Dicarboxylic Acid Bis(3-acetylaminophenyl) Esters
This protocol is adapted from the synthesis of related Paracetamol derivatives.[2][3]
Materials:
-
This compound (N-(3-hydroxyphenyl)acetamide)
-
Dicarboxylic acid chloride (e.g., oxalyl chloride, malonyl chloride, succinyl chloride)
-
Acetone (B3395972) (anhydrous)
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round bottom flask, dissolve this compound (0.02 mol) in anhydrous acetone.
-
To this solution, add the respective dicarboxylic acid chloride (0.01 mol) dropwise with continuous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold acetone to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dicarboxylic acid bis(3-acetylaminophenyl) ester.
-
Characterize the final product using appropriate analytical techniques (e.g., IR, NMR, Mass Spectrometry).
Synthesis of this compound Ether Derivatives
The phenolic hydroxyl group of this compound can be alkylated to form ether derivatives.
Protocol 2.2.1: Synthesis of (3-Acetylaminophenoxy) Acetic Acid
This protocol is adapted from the synthesis of the corresponding Paracetamol derivative.[2]
Materials:
-
This compound (N-(3-hydroxyphenyl)acetamide)
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Round bottom flask
-
Water bath
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Prepare a solution of sodium hydroxide (0.112 mol) in water in a round bottom flask.
-
Add this compound (0.025 mol) to the NaOH solution and stir until dissolved.
-
Add chloroacetic acid (0.02 mol) to the reaction mixture.
-
Heat the flask on a water bath for one hour with occasional stirring.
-
After cooling, dilute the reaction mixture with 10 ml of water.
-
Acidify the solution with hydrochloric acid until a precipitate forms.
-
Extract the product into diethyl ether (3 x 30 ml).
-
Wash the combined ethereal extracts with 10 ml of water.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Evaporate the ether using a rotary evaporator to obtain the crude product.
-
Recrystallize the solid from a suitable solvent to yield pure (3-acetylaminophenoxy) acetic acid.
-
Characterize the final product using appropriate analytical techniques.
Pharmacological Evaluation Protocols
The following protocols describe standard in vivo methods for assessing the analgesic activity of the synthesized this compound derivatives. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This test is a widely used model for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constriction and stretching of the hind limbs), which is inhibited by analgesic agents.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Synthesized this compound derivative
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Standard analgesic drug (e.g., Aspirin, Diclofenac)
-
0.6% v/v acetic acid solution
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Divide the mice into groups (n=6 per group): Vehicle control, standard drug, and test compound groups (at various doses).
-
Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 30 or 60 minutes), inject 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
After a latency period of 5 minutes, count the number of writhes for a defined period (e.g., 10-20 minutes).
-
Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test (Central Analgesia)
The hot plate test is a common method to evaluate centrally acting analgesics. The test measures the reaction time of the animal to a thermal stimulus.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Synthesized this compound derivative
-
Vehicle
-
Standard central analgesic (e.g., Morphine)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
-
Stopwatch
Procedure:
-
Divide the animals into groups (n=6 per group): Vehicle control, standard drug, and test compound groups.
-
Measure the basal reaction time of each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 15-30 seconds) should be set to prevent tissue damage.
-
Administer the vehicle, standard drug, or test compound to the respective groups.
-
At specific time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and record the reaction time.
-
An increase in the reaction time compared to the basal time indicates an analgesic effect.
Data Presentation
The quantitative data from the synthesis and pharmacological evaluation should be presented in clear and structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Synthesis and Physicochemical Properties of this compound Derivatives
| Compound ID | R-Group | Synthetic Yield (%) | Melting Point (°C) | LogP (calculated) |
| M-Ester-1 | Oxalyl | Data not available | Data not available | Data not available |
| M-Ester-2 | Malonyl | Data not available | Data not available | Data not available |
| M-Ether-1 | -CH₂COOH | Data not available | Data not available | Data not available |
Note: Specific quantitative data for the synthesis of a range of this compound derivatives is limited in the available literature. Researchers are encouraged to populate this table with their experimental findings.
Table 2: Analgesic Activity of this compound Derivatives in the Acetic Acid-Induced Writhing Test
| Compound ID | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle | - | e.g., 50.5 ± 2.3 | - |
| Aspirin | 100 | e.g., 20.2 ± 1.8 | e.g., 60.0 |
| This compound | 100 | Data not available | Data not available |
| M-Ester-1 | 100 | Data not available | Data not available |
| M-Ether-1 | 100 | Data not available | Data not available |
Note: This table should be populated with experimental data. The example values are for illustrative purposes. The analgesic efficacy of this compound derivatives should be compared to the parent compound and a standard drug.
Table 3: Analgesic Activity of this compound Derivatives in the Hot Plate Test
| Compound ID | Dose (mg/kg) | Reaction Time (sec) at 60 min (± SEM) | Increase in Latency (%) |
| Vehicle | - | e.g., 5.2 ± 0.4 | - |
| Morphine | 10 | e.g., 12.8 ± 1.1 | e.g., 146.2 |
| This compound | 100 | Data not available | Data not available |
| M-Ester-1 | 100 | Data not available | Data not available |
| M-Ether-1 | 100 | Data not available | Data not available |
Note: This table should be populated with experimental data. The example values are for illustrative purposes. The central analgesic activity of this compound derivatives should be evaluated and compared.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and proposed mechanisms of action relevant to this compound and its derivatives.
References
In-vivo Models for Testing Metacetamol Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metacetamol, also known as paracetamol or acetaminophen, is a widely utilized over-the-counter analgesic and antipyretic agent.[1] Despite its long history of clinical use, the precise in-vivo mechanisms of action are still being elucidated.[2] Current research suggests a complex interplay of central and peripheral effects, including the inhibition of cyclooxygenase (COX) enzymes, modulation of the endocannabinoid system, activation of transient receptor potential vanilloid 1 (TRPV1) channels, and interaction with serotonergic pathways.[2][3] This document provides detailed application notes and protocols for established in-vivo models used to assess the analgesic and antipyretic efficacy of this compound in preclinical research.
Mechanism of Action Overview
This compound's therapeutic effects are believed to be mediated through multiple pathways:
-
Cyclooxygenase (COX) Inhibition: this compound is considered a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which may contribute to its limited anti-inflammatory properties. However, it is thought to be a more potent inhibitor of a splice variant of COX-1, sometimes referred to as COX-3, within the central nervous system (CNS). This central COX inhibition is believed to be a primary contributor to its analgesic and antipyretic effects.[2][4]
-
Endocannabinoid System Modulation: this compound is metabolized in the brain to AM404, a compound that inhibits the reuptake of the endogenous cannabinoid anandamide (B1667382). Increased anandamide levels can activate cannabinoid receptor 1 (CB1), leading to analgesia.[2][5]
-
TRPV1 Activation: The metabolite AM404 is also a potent activator of TRPV1 channels, which are involved in pain signaling.[3][6]
-
Serotonergic Pathways: Evidence suggests that this compound's analgesic effect is at least partially mediated by the activation of descending serotonergic pathways in the spinal cord, which inhibit pain signal transmission.[4]
Signaling Pathway of this compound
Caption: Proposed signaling pathways for the analgesic and antipyretic effects of this compound.
Analgesic Efficacy Models
Several well-established rodent models are utilized to evaluate the analgesic properties of this compound. These models are designed to assess responses to different types of pain, including thermal, chemical, and mechanical stimuli.
Hot Plate Test
The Hot Plate Test is a classic model for assessing central analgesic activity.[7] It measures the latency of a rodent's response to a thermal stimulus.
Caption: Experimental workflow for the Hot Plate Test.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical retainer.
-
Stopwatch.
-
Male or female mice (e.g., Swiss albino) or rats (e.g., Wistar, Sprague-Dawley).
-
This compound solution and vehicle control (e.g., saline, distilled water with Tween 80).
Procedure:
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one hour before testing.
-
Apparatus Setup: Set the hot plate temperature to a constant 52-55°C.
-
Baseline Latency: Gently place each animal on the hot plate and start the stopwatch. Record the time taken for the animal to exhibit nocifensive behaviors such as licking a hind paw or jumping.[7] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[8]
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.).
-
Post-Treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place the animal back on the hot plate and record the reaction latency.[8]
-
Data Analysis: The analgesic effect is determined by the increase in reaction latency compared to the baseline and the vehicle-treated group. The results can be expressed as the mean latency time or as the percentage of the Maximum Possible Effect (%MPE).
Quantitative Data Summary: Hot Plate Test
| Animal Model | This compound Dose | Route of Admin. | Time Post-Admin. (min) | Mean Latency (seconds) ± SEM | Reference |
| Mouse | 200 mg/kg | p.o. | 90 | Increased significantly | |
| Rat | 20 mg/kg | i.p. | 30 | ~15 | [8] |
| Rat | 80 mg/kg | i.p. | 60 | ~25 | [8] |
| Rat | 125 mg/kg | i.p. | 90 | ~30 | [8] |
Note: Specific latency times can vary significantly based on the exact temperature, animal strain, and handling procedures.
Acetic Acid-Induced Writhing Test
The Writhing Test is a chemical-induced pain model that is sensitive to peripheral and central analgesics.[7] It involves the intraperitoneal injection of an irritant, such as acetic acid, which induces characteristic stretching and writhing movements.
Caption: Experimental workflow for the Acetic Acid-Induced Writhing Test.
Materials:
-
Male or female mice (e.g., Swiss albino).
-
Acetic acid solution (e.g., 0.6% v/v in saline).
-
Stopwatch.
-
This compound solution and vehicle control.
Procedure:
-
Acclimatization: Allow mice to acclimatize to the testing environment.
-
Drug Administration: Administer this compound or vehicle control (p.o. or i.p.).
-
Waiting Period: Allow for a sufficient absorption period (e.g., 30-60 minutes).
-
Induction of Writhing: Inject acetic acid solution intraperitoneally.
-
Observation: Following a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 10-20 minutes).
-
Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group.
Quantitative Data Summary: Acetic Acid-Induced Writhing Test
| Animal Model | This compound Dose | Route of Admin. | % Inhibition of Writhing | Reference |
| Mouse | 61.30 mg/kg (ED50) | i.p. | 50% | [9] |
| Mouse | 200 mg/kg | p.o. | Significant reduction |
Antipyretic Efficacy Model
Brewer's Yeast-Induced Pyrexia
This is the most common model for inducing fever in rodents to test the efficacy of antipyretic drugs.[10]
Caption: Experimental workflow for the Brewer's Yeast-Induced Pyrexia Test.
Materials:
-
Male or female rats (e.g., Wistar).
-
Brewer's yeast suspension (e.g., 15-20% w/v in saline).
-
Digital thermometer with a rectal probe.
-
This compound solution and vehicle control.
Procedure:
-
Baseline Temperature: Record the baseline rectal temperature of each rat.
-
Induction of Pyrexia: Inject a suspension of Brewer's yeast subcutaneously (s.c.) into the dorsal region.[11]
-
Fever Development: After a period of approximately 18 hours, a significant rise in rectal temperature should be observed.[11]
-
Drug Administration: Administer this compound or vehicle control orally.
-
Temperature Monitoring: Record the rectal temperature at regular intervals (e.g., every hour for up to 6 hours) after drug administration.[10][11]
-
Data Analysis: The antipyretic effect is determined by the reduction in rectal temperature compared to the febrile control group.
Quantitative Data Summary: Brewer's Yeast-Induced Pyrexia
| Animal Model | This compound Dose | Route of Admin. | Time Post-Admin. (hours) | Mean Temperature Reduction (°C) | Reference |
| Rat | 150 mg/kg | p.o. | 1-4 | Significant reduction | [11] |
| Rat | 150 mg/kg | p.o. | 6 | Reduced elevated temperature by 96.5% | [10] |
| Rat | 45 mg/kg | p.o. | - | Significant decrease | [12] |
Conclusion
The in-vivo models described in these application notes and protocols provide robust and reproducible methods for evaluating the analgesic and antipyretic efficacy of this compound. The selection of the appropriate model will depend on the specific research question and the desired pain or fever modality to be investigated. Consistent and detailed experimental procedures are crucial for obtaining reliable and comparable data in preclinical drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]
- 4. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. PRELIMINARY INVESTIGATION ON ANTIPYRETIC ACTIVITY OF CUSCUTA REFLEXA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Analgesic and Antipyretic Activities of Centratherum anthelminticum (L) Kuntze Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpp.in [ajpp.in]
Application Notes and Protocols for the Isolation of Metacetamol from Paracetamol Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation of Metacetamol (N-acetyl-m-aminophenol), a positional isomer and potential impurity, from a crude paracetamol (N-acetyl-p-aminophenol) synthesis mixture. The presence of isomeric impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust methods for their removal are critical during drug development and manufacturing.
Two primary methods for the isolation of this compound are presented: Preparative High-Performance Liquid Chromatography (HPLC) and Fractional Crystallization.
Data Presentation
The successful separation of this compound from paracetamol relies on their differing physicochemical properties. The following tables summarize key quantitative data for both compounds.
Table 1: Solubility of Paracetamol and this compound in Various Solvents at 25°C
| Solvent | Paracetamol ( g/100g solvent) | This compound ( g/100g solvent) |
| Water | 1.43 | Data not readily available |
| Ethanol | 14.2 | Data not readily available |
| Acetone (B3395972) | 15.6 | > Paracetamol |
| Ethyl Acetate (B1210297) | 4.3 | > Paracetamol |
| Isopropanol | 8.5 | Data not readily available |
| Methanol | 26.2 | Data not readily available |
Note: While specific quantitative solubility data for this compound is limited in publicly available literature, qualitative information suggests it has a higher solubility in organic solvents like acetone and ethyl acetate compared to paracetamol. This difference is exploited in the presented protocols.
Table 2: Chromatographic Parameters for Analytical Separation of Aminophenol Isomers
| Parameter | Value |
| Column | Reversed-phase C18 or Polystyrene-divinylbenzene |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient |
| Detector | UV at 254 nm |
| Flow Rate | ~1 mL/min |
| Temperature | Ambient |
This data serves as a starting point for scaling up to a preparative HPLC method.
Experimental Protocols
Protocol 1: Isolation of this compound by Preparative HPLC
This method offers high resolution and is suitable for isolating highly pure this compound for use as a reference standard or for further studies.
1. Principle:
Preparative HPLC separates compounds based on their differential partitioning between a stationary phase (the column packing material) and a mobile phase (the solvent). By scaling up an analytical HPLC method that resolves paracetamol and this compound, larger quantities of the mixture can be processed to isolate the individual isomers.
2. Materials and Equipment:
-
Crude paracetamol mixture containing this compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative HPLC column (e.g., C18, Phenyl, or a column suitable for isomer separation)
-
Rotary evaporator
-
Glass vials for fraction collection
-
Analytical HPLC for purity analysis
3. Methodology:
-
Analytical Method Development (if necessary):
-
Develop an analytical HPLC method that achieves baseline separation of paracetamol and this compound. A reversed-phase C18 or a phenyl column is a good starting point.
-
Optimize the mobile phase composition (e.g., a gradient of water and acetonitrile or methanol) to maximize resolution.
-
-
Scaling Up to Preparative Scale:
-
Select a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., >20 mm).
-
Calculate the scaled-up flow rate to maintain the same linear velocity as the analytical method. The scaling factor is the ratio of the cross-sectional areas of the preparative and analytical columns.
-
Determine the maximum sample load that can be injected onto the preparative column without compromising resolution. This is typically done through loading studies.
-
-
Sample Preparation:
-
Dissolve the crude paracetamol mixture in the mobile phase at the highest possible concentration without causing precipitation.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run the preparative HPLC method, collecting fractions as the separated compounds elute. The detector signal will indicate the elution of each isomer.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
Pool the fractions containing pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the isolated solid this compound.
-
Dry the isolated this compound under vacuum.
-
Diagram 1: Workflow for this compound Isolation by Preparative HPLC
Caption: Workflow for isolating this compound via preparative HPLC.
Protocol 2: Isolation of this compound by Fractional Crystallization
This method is based on the principle of solubility differences between paracetamol and this compound in a given solvent system. It is a more classical and potentially more scalable method than preparative HPLC.
1. Principle:
Fractional crystallization separates compounds based on differences in their solubility. By carefully selecting a solvent in which one isomer is significantly more soluble than the other at a given temperature, it is possible to selectively crystallize the less soluble component, leaving the more soluble one in the mother liquor.
2. Materials and Equipment:
-
Crude paracetamol mixture containing this compound
-
Selected crystallization solvent (e.g., a mixture of a good solvent and an anti-solvent, such as ethanol-water or acetone-water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Oven for drying
3. Methodology:
-
Solvent System Selection:
-
Based on the solubility data (Table 1), select a solvent or a binary solvent system where the solubility difference between paracetamol and this compound is maximized. For instance, a solvent in which paracetamol is sparingly soluble at low temperatures but moderately soluble at high temperatures, while this compound remains more soluble.
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude paracetamol mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
-
-
First Crystallization (Enrichment of Paracetamol):
-
Slowly cool the hot, saturated solution to room temperature, and then further cool in an ice bath.
-
Paracetamol, being less soluble, should crystallize out first.
-
Collect the paracetamol crystals by vacuum filtration using a Büchner funnel.
-
The filtrate (mother liquor) will be enriched with the more soluble this compound.
-
-
Second Crystallization (Isolation of this compound):
-
Take the this compound-enriched mother liquor and reduce its volume by evaporation.
-
Cool the concentrated mother liquor to induce the crystallization of this compound.
-
Collect the this compound crystals by vacuum filtration.
-
-
Recrystallization for Purity:
-
The isolated this compound may still contain some paracetamol. To improve purity, recrystallize the obtained this compound using the same fractional crystallization procedure.
-
-
Drying and Analysis:
-
Dry the purified this compound crystals in an oven at a suitable temperature.
-
Confirm the purity of the isolated this compound using an appropriate analytical technique, such as analytical HPLC or melting point determination.
-
Diagram 2: Logical Flow of Fractional Crystallization
Caption: Logical steps for isolating this compound using fractional crystallization.
Application Notes and Protocols for the Analytical Techniques in Metacetamol Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metacetamol (3-hydroxyacetanilide) is a regioisomer of the widely used analgesic and antipyretic drug, paracetamol.[1][2] As with any active pharmaceutical ingredient (API), ensuring the purity of this compound is critical for its safety and efficacy. Impurity profiling is the process of identifying and quantifying all potential and actual impurities in a drug substance.[3] This document provides detailed application notes and protocols for the analytical techniques used in the impurity profiling of this compound.
The control of impurities is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH).[4] According to ICH guidelines, impurities present at levels above 0.1% should be identified and quantified.[5] This is crucial as some impurities can be toxic, even at low levels. For instance, p-aminophenol (PAP), a common impurity in paracetamol, is known to have nephrotoxic and teratogenic effects.[3][6]
This document outlines methods for the identification and quantification of potential impurities in this compound, including those arising from synthesis and degradation. The protocols provided are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).
Potential Impurities in this compound
The impurity profile of this compound is closely related to its synthesis route. While specific manufacturing processes for this compound are not widely published, a likely synthetic pathway involves the acetylation of 3-aminophenol. Based on this and analogous syntheses of paracetamol, the following potential impurities are anticipated:
-
Starting Materials:
-
3-Aminophenol
-
3-Nitrophenol (if the synthesis starts from the reduction of the nitro group)
-
-
Intermediates:
-
Unreacted intermediates from the synthesis process.
-
-
By-products and Related Compounds:
-
Paracetamol (4-hydroxyacetanilide): An isomer that could be present due to impurities in the starting material.
-
Ortho-hydroxyacetanilide (2-hydroxyacetanilide): Another potential isomeric impurity.
-
Di-acetylated compounds: Formed if the phenolic hydroxyl group is also acetylated.
-
Degradation products: Arising from hydrolysis, oxidation, or photolysis of this compound. A primary degradation product is likely to be 3-aminophenol.
-
Process-related impurities: Such as reagents, solvents, and catalysts used in the synthesis. For example, if chloroacetanilide is used in the synthesis, it could be a potential impurity.[3]
-
A summary of potential impurities and their likely origin is presented in Table 1.
Table 1: Potential Impurities in this compound
| Impurity Name | Structure | Likely Origin |
| 3-Aminophenol | C₆H₇NO | Starting material, degradation product |
| 3-Nitrophenol | C₆H₅NO₃ | Starting material |
| Paracetamol (4-hydroxyacetanilide) | C₈H₉NO₂ | Isomeric impurity from starting material |
| Ortho-hydroxyacetanilide | C₈H₉NO₂ | Isomeric impurity from starting material |
| N-(3-acetoxyphenyl)acetamide | C₁₀H₁₁NO₃ | By-product (di-acetylation) |
| Acetanilide (B955) | C₈H₉NO | By-product |
| 4'-Chloroacetanilide | C₈H₈ClNO | Process-related impurity |
Analytical Techniques and Protocols
A multi-faceted approach employing various analytical techniques is necessary for a comprehensive impurity profile of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for impurity profiling due to its high resolution and sensitivity.[3] A stability-indicating HPLC method can separate the main component from its impurities and degradation products.
This protocol is adapted from a method developed for the separation of acetanilide and its hydroxy derivatives.[7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: µBondapak C18 column or equivalent.
-
Mobile Phase: An isocratic mixture of 2-propanol, methanol (B129727), and water in a ratio of 8:18:74 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
Data Presentation:
Table 2: HPLC Method Parameters for Isomer Separation
| Parameter | Condition |
| Instrument | HPLC with UV detector |
| Column | µBondapak C18 |
| Mobile Phase | 2-Propanol:Methanol:Water (8:18:74 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
This gradient method is adapted from a validated HPLC method for acetaminophen (B1664979) impurities and is suitable for separating a wider range of potential impurities.[8][9]
-
Instrumentation: HPLC with a UV detector.
-
Column: Eclipse XDB-C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.01 M phosphate (B84403) buffer (pH 3.0).
-
Solvent B: Methanol.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10-50% B
-
15-20 min: 50% B
-
20-22 min: 50-10% B
-
22-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a mixture of Solvent A and Solvent B (90:10) to a concentration of 1 mg/mL.
Data Presentation:
Table 3: Gradient HPLC Method Parameters for General Impurity Profiling
| Parameter | Condition |
| Instrument | HPLC with UV detector |
| Column | Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Methanol |
| Gradient | 0-5min(10%B), 5-15min(10-50%B), 15-20min(50%B), 20-22min(50-10%B), 22-25min(10%B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile impurities.[1][10] It can be used as a complementary technique to HPLC, especially for identifying unknown impurities based on their mass spectra.
This protocol is based on a method for the simultaneous determination of paracetamol and its related substances.[1]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: 100% dimethylpolysiloxane column (e.g., Rtx-1, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 min.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Injection Volume: 1 µL (splitless).
-
Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL.
Data Presentation:
Table 4: GC-MS Method Parameters
| Parameter | Condition |
| Instrument | GC-MS |
| Column | 100% Dimethylpolysiloxane (30m x 0.25mm, 0.25µm) |
| Carrier Gas | Helium (1 mL/min) |
| Oven Program | 100°C(1min) -> 10°C/min -> 250°C(5min) |
| Injector Temp. | 250°C |
| MS Transfer Line Temp. | 280°C |
| Ionization | EI, 70 eV |
| Mass Range | 40-400 amu |
| Injection Volume | 1 µL |
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid technique that can be used for the qualitative detection of impurities.[3]
This protocol is adapted from a method for the impurity profiling of paracetamol.[3]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Chloroform:Toluene:Ethanol:Ammonia (7.0:1.0:1.6:0.2 by volume).
-
Sample Application: Spot solutions of this compound (10 mg/mL in methanol) and impurity standards onto the TLC plate.
-
Development: Develop the plate in a saturated chromatography tank until the mobile phase front has traveled approximately 80% of the plate height.
-
Detection: Visualize the spots under UV light at 254 nm.
-
Rf Calculation: Calculate the Retention factor (Rf) for each spot.
Data Presentation:
Table 5: TLC Method Parameters
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Chloroform:Toluene:Ethanol:Ammonia (7:1:1.6:0.2 v/v/v/v) |
| Detection | UV at 254 nm |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical methods.
Protocol for Forced Degradation
-
Acid Hydrolysis: Reflux the this compound sample in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 1 hour.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure to the stress conditions, the samples should be neutralized (for acid and base hydrolysis) and diluted appropriately before analysis by the developed HPLC method. The chromatograms of the stressed samples should be compared with that of an unstressed sample to identify any degradation products.
Visualizations
Caption: General workflow for this compound impurity profiling.
Caption: Workflow for forced degradation studies of this compound.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the impurity profiling of this compound. The combination of HPLC, GC-MS, and TLC, along with forced degradation studies, will enable the identification and quantification of process-related impurities and degradation products. It is important to note that as this compound is not a widely marketed drug, the list of potential impurities may not be exhaustive. Therefore, any new or unidentified peaks observed during analysis should be investigated and characterized using techniques such as LC-MS/MS and NMR. Adherence to these protocols will ensure the quality, safety, and regulatory compliance of this compound.
References
- 1. Stability-indicating simultaneous determination of paracetamol and three of its related substances using a direct GC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aminer.cn [aminer.cn]
- 4. CN115385818B - A kind of paracetamol impurity and preparation method - Google Patents [patents.google.com]
- 5. A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography as Method for Analytical Confirmation of Paracetamol in Postmortem Material Together with Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2017154024A1 - A process for synthesis of paracetamol - Google Patents [patents.google.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate Metacetamol Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metacetamol, also known as paracetamol or acetaminophen (B1664979) (APAP), is a widely used analgesic and antipyretic drug.[1] While generally safe at therapeutic doses, overdose can lead to severe hepatotoxicity and nephrotoxicity, primarily initiated by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[2][3] This document provides detailed application notes and protocols for a panel of cell-based assays to assess the cytotoxic effects of this compound. These assays are crucial tools in drug discovery and development for screening compound toxicity, elucidating mechanisms of cell death, and identifying potential therapeutic interventions.[4][5][6]
The primary mechanisms of this compound-induced cytotoxicity involve the depletion of intracellular glutathione (B108866) (GSH), leading to oxidative stress, mitochondrial dysfunction, and ultimately, necrotic cell death.[7][8][9] The assays described herein are designed to quantify various aspects of this toxic cascade, including loss of cell viability, membrane integrity, generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.
Key Cell-Based Assays for this compound Cytotoxicity
A multi-parametric approach is recommended to gain a comprehensive understanding of this compound's cytotoxic effects. The following assays provide quantitative data on different cellular events.
| Assay | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[10][11] | Cell viability and metabolic activity. |
| LDH Release Assay | Measurement of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage. | Cell membrane integrity and cytotoxicity.[12] |
| ROS Detection Assay | Utilization of a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[13] | Intracellular levels of reactive oxygen species. |
| JC-1 Assay | Use of the lipophilic cationic dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide), which differentially accumulates in mitochondria based on their membrane potential.[14] In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms red fluorescent aggregates. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as green fluorescent monomers.[15] | Mitochondrial membrane potential (ΔΨm). |
| Caspase Activity Assay | Detection of the activity of caspases, a family of proteases that play a crucial role in apoptosis, using a substrate that releases a fluorescent or colorimetric signal upon cleavage.[16][17] | Apoptotic cell death. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from established methods for assessing cell viability based on mitochondrial metabolic activity.[10][18][19]
Materials:
-
Cells (e.g., HepG2, primary hepatocytes)
-
96-well clear flat-bottom microplates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or culture medium)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm.[18]
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[19]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[20]
-
Incubate the plate for 1.5 to 4 hours at 37°C, protected from light.[18][19]
-
Carefully remove the MTT-containing medium.
-
Add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[10][19]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[10][18]
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Release Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[21]
Materials:
-
Cells and 96-well plates (as in MTT assay)
-
This compound stock solution
-
Serum-free culture medium
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (e.g., 10X Lysis Buffer provided in kits, or 2% Triton X-100)[21]
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-5). It is crucial to include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis solution 45 minutes before the end of the experiment.[22]
-
Medium background: Medium only.
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 3-5 minutes.[12][21]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[12][22]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[12][22]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][21]
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[12][22]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
ROS Detection Assay
This protocol uses DCFH-DA to measure the intracellular generation of reactive oxygen species.[13][23]
Materials:
-
Cells and 96-well black, clear-bottom microplates
-
This compound stock solution
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Positive control (e.g., Tert-Butyl hydroperoxide - TBHP)[13]
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm).[13]
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Remove the culture medium and wash the cells once with 100 µL of pre-warmed HBSS or PBS.[13]
-
Prepare a 1X ROS Labeling solution by diluting the DCFH-DA stock solution in HBSS or serum-free medium to a final concentration of 10-20 µM.
-
Add 100 µL of the 1X ROS Labeling solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark.[13][23]
-
Remove the labeling solution and wash the cells twice with 100 µL of HBSS or PBS.[24]
-
Add 100 µL of different concentrations of this compound (prepared in HBSS or serum-free medium). Include a positive control (e.g., TBHP) and a vehicle control.
-
Incubate for the desired time period (e.g., 1-4 hours).
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[13]
-
Express the results as a fold increase in fluorescence intensity relative to the vehicle-treated control.
JC-1 Assay for Mitochondrial Membrane Potential
This protocol utilizes the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm).[14][25]
Materials:
-
Cells and 96-well black, clear-bottom microplates
-
This compound stock solution
-
JC-1 stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control for depolarization (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)[25]
-
Culture medium or PBS
-
Fluorescence microplate reader capable of measuring fluorescence at both green (~529 nm) and red (~590 nm) emission wavelengths.[25]
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-5). Include a positive control by treating some wells with 50 µM CCCP for 5-10 minutes.[25][26]
-
At the end of the treatment period, prepare a JC-1 staining solution by diluting the JC-1 stock to a final concentration of 2 µM in pre-warmed culture medium.[25][26]
-
Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[14][26]
-
Remove the staining solution and wash the cells twice with 100 µL of pre-warmed PBS or assay buffer provided in a kit.[15]
-
Add 100 µL of PBS or assay buffer to each well.
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader.
-
Red fluorescence (J-aggregates): Excitation ~535 nm / Emission ~590 nm.
-
Green fluorescence (J-monomers): Excitation ~485 nm / Emission ~529 nm.[25]
-
-
Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Conc. (mM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 20 | 0.31 ± 0.03 | 24.8 |
Table 2: this compound-Induced Cytotoxicity (LDH Release Assay)
| This compound Conc. (mM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous) | 0.15 ± 0.02 | 0 |
| 1 | 0.18 ± 0.02 | 5.2 |
| 5 | 0.35 ± 0.03 | 34.5 |
| 10 | 0.68 ± 0.05 | 91.4 |
| 20 | 0.82 ± 0.06 | 115.5 |
| Max Release (Lysis) | 0.73 ± 0.04 | 100 |
Table 3: Intracellular ROS Generation by this compound
| This compound Conc. (mM) | Fluorescence Intensity (Mean ± SD) | Fold Increase in ROS |
| 0 (Vehicle Control) | 1500 ± 120 | 1.0 |
| 1 | 1850 ± 150 | 1.2 |
| 5 | 3200 ± 250 | 2.1 |
| 10 | 5500 ± 400 | 3.7 |
| 20 | 7800 ± 550 | 5.2 |
| Positive Control (TBHP) | 8500 ± 600 | 5.7 |
Table 4: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay)
| This compound Conc. (mM) | Red/Green Fluorescence Ratio (Mean ± SD) | % of Control Ratio |
| 0 (Vehicle Control) | 5.8 ± 0.4 | 100 |
| 1 | 5.2 ± 0.3 | 89.7 |
| 5 | 3.1 ± 0.2 | 53.4 |
| 10 | 1.5 ± 0.1 | 25.9 |
| 20 | 0.8 ± 0.05 | 13.8 |
| Positive Control (CCCP) | 0.6 ± 0.04 | 10.3 |
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound-induced cytotoxicity pathway.
References
- 1. Paracetamol: overdose-induced oxidative stress toxicity, metabolism, and protective effects of various compounds in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Paracetamol-induced oxidative stress: Significance and symbolism [wisdomlib.org]
- 9. Oxidative stress in paracetamol-induced pathogenesis: (I). Renal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. 101.200.202.226 [101.200.202.226]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellbiologics.com [cellbiologics.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Formulation Development of Metacetamol for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Metacetamol (B1676320)
This compound, or N-(3-hydroxyphenyl)acetamide, is a structural isomer of the widely used analgesic and antipyretic drug, paracetamol.[1] While not commercially marketed, this compound is a valuable compound for research purposes, particularly in studies related to drug metabolism, toxicology, and the development of new analgesic agents. Its distinct chemical structure, with the hydroxyl group at the meta-position of the acetanilide (B955) ring, offers a unique opportunity to investigate structure-activity relationships and compare its pharmacological and toxicological profile with its ortho- and para-isomers.
These application notes provide a comprehensive guide for the formulation development of this compound for preclinical and in-vitro research. The protocols outlined below are designed to be adaptable for various research needs, from basic solubility assessments to the preparation of oral dosage forms for animal studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the development of a stable and effective formulation. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H9NO2 | [2] |
| Molar Mass | 151.16 g/mol | [2] |
| Appearance | Off-white to tan or light gray crystalline powder or needles | [2] |
| Melting Point | 145-148°C | [2] |
| pKa | 9.50 ± 0.10 (Predicted) | [2] |
| Solubility | Sparingly soluble in water. Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (B129727). | [2] |
| UV λmax | ~246 nm | [3] |
Pre-formulation Studies
Pre-formulation studies are essential to characterize the API and to identify potential challenges during formulation development.
Experimental Workflow for Pre-formulation Studies
Caption: Workflow for this compound pre-formulation studies.
Protocols for Pre-formulation Studies
3.2.1. Organoleptic Property Evaluation
-
Objective: To determine the color, odor, and appearance of this compound.
-
Methodology:
-
Visually inspect the this compound powder against a white background to determine its color and appearance.
-
Carefully note the odor of the powder.
-
Record the observations.
-
3.2.2. pH-Solubility Profile
-
Objective: To determine the solubility of this compound at different pH values.
-
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl buffers, phosphate (B84403) buffers, borate (B1201080) buffers).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.
-
Filter the suspensions using a 0.45 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the solubility of this compound as a function of pH.
-
3.2.3. Solubility in Common Solvents
-
Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.
-
Methodology:
-
Select a range of solvents (e.g., water, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, glycerin).
-
Follow the procedure outlined in section 3.2.2, replacing the buffers with the selected solvents.
-
3.2.4. Excipient Compatibility Studies
-
Objective: To evaluate the physical and chemical compatibility of this compound with commonly used excipients.
-
Methodology:
-
Prepare binary mixtures of this compound with various excipients (e.g., lactose, microcrystalline cellulose, starch, magnesium stearate) in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).
-
At each time point, analyze the samples for physical changes (color, appearance) and chemical degradation using a suitable analytical method (e.g., HPLC).
-
Compare the results with pure this compound stored under the same conditions.
-
3.2.5. Forced Degradation Studies
-
Objective: To identify the degradation pathways of this compound under various stress conditions.
-
Methodology:
-
Expose this compound to the following stress conditions:
-
Acidic hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Alkaline hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: 60°C for 48 hours.
-
Photolytic degradation: Expose to UV light (254 nm) and fluorescent light for a specified duration.
-
-
Analyze the stressed samples using a stability-indicating HPLC method to identify and quantify any degradation products.
-
Formulation Development
Based on its physicochemical properties, particularly its poor aqueous solubility, the following formulation approaches are recommended for research purposes.
Oral Solution
For preclinical studies requiring a liquid dosage form, a co-solvent system can be employed to enhance the solubility of this compound.
4.1.1. Recommended Excipients for Oral Solution
| Excipient Class | Examples | Concentration Range (% w/v) |
| Primary Solvent | Purified Water | q.s. |
| Co-solvents | Propylene Glycol, Polyethylene Glycol 400, Ethanol, Glycerin | 10 - 40 |
| Buffering Agents | Citrate buffer, Phosphate buffer | To adjust pH |
| Preservatives | Methylparaben, Propylparaben, Sodium Benzoate | 0.01 - 0.2 |
| Sweeteners | Sucrose, Sorbitol, Saccharin Sodium | As required |
| Flavoring Agents | Peppermint oil, Cherry flavor | As required |
4.1.2. Protocol for Oral Solution Preparation (100 mL batch)
-
In a calibrated beaker, dissolve the required amount of buffering agents in approximately 50 mL of purified water.
-
Add the co-solvent(s) and stir until a homogenous solution is formed.
-
Slowly add the accurately weighed this compound to the solvent mixture while stirring continuously until it is completely dissolved.
-
Add and dissolve the preservative, sweetener, and flavoring agent.
-
Make up the final volume to 100 mL with purified water and mix well.
-
Filter the solution through a suitable filter to remove any particulate matter.
Oral Suspension
An oral suspension is a suitable alternative when the required dose of this compound cannot be fully dissolved in a limited volume of a co-solvent system.
4.2.1. Recommended Excipients for Oral Suspension
| Excipient Class | Examples | Concentration Range (% w/v) |
| Vehicle | Purified Water | q.s. |
| Suspending Agents | Methylcellulose, Sodium Carboxymethylcellulose, Xanthan Gum, Microcrystalline Cellulose | 0.5 - 2.0 |
| Wetting Agents | Polysorbate 80, Sorbitan Monolaurate | 0.1 - 0.5 |
| Flocculating Agents | Sodium Chloride, Potassium Dihydrogen Phosphate | 0.1 - 1.0 |
| Buffering Agents | Citrate buffer, Phosphate buffer | To adjust pH |
| Preservatives | Methylparaben, Propylparaben, Sodium Benzoate | 0.01 - 0.2 |
| Sweeteners & Flavors | As per oral solution | As required |
4.2.2. Protocol for Oral Suspension Preparation (100 mL batch)
-
In a mortar, levigate the accurately weighed this compound with the wetting agent to form a smooth paste.
-
In a separate beaker, disperse the suspending agent in a portion of the vehicle (purified water) with constant stirring.
-
Gradually add the this compound paste to the suspending agent dispersion and mix thoroughly.
-
Dissolve the buffering agents, preservatives, sweeteners, and flavoring agents in the remaining portion of the vehicle.
-
Add this solution to the suspension and mix well.
-
Make up the final volume to 100 mL with the vehicle and homogenize the suspension.
Immediate-Release Tablets
For solid dosage form development, immediate-release tablets can be prepared by direct compression or wet granulation.
4.3.1. Recommended Excipients for Immediate-Release Tablets
| Excipient Class | Examples | Concentration Range (% w/w) |
| Diluents/Fillers | Lactose, Microcrystalline Cellulose (MCC), Dicalcium Phosphate | 20 - 80 |
| Binders | Starch, Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC) | 2 - 10 |
| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone | 2 - 8 |
| Glidants | Colloidal Silicon Dioxide | 0.1 - 0.5 |
| Lubricants | Magnesium Stearate, Stearic Acid | 0.5 - 2.0 |
4.3.2. Protocol for Immediate-Release Tablet Preparation (Direct Compression)
-
Accurately weigh all the excipients and this compound.
-
Sift this compound, diluent, and disintegrant through a suitable mesh sieve.
-
Blend the sifted materials in a blender for 15 minutes.
-
Sift the glidant and lubricant through a fine mesh sieve and add to the blend.
-
Mix for an additional 3-5 minutes.
-
Compress the final blend into tablets using a tablet press with appropriate tooling.
Analytical Methods
Accurate and reliable analytical methods are crucial for the quantification of this compound in pre-formulation studies and for the quality control of the developed formulations. The following methods, adapted from protocols for paracetamol, can be used after proper validation for this compound.[4][5][6][7][8][9][10][11][12][13]
Logical Relationship for Analytical Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
UV-Visible Spectrophotometry
-
Objective: To quantify this compound in simple solutions.
-
Methodology:
-
Solvent: Methanol or a mixture of methanol and a suitable buffer (e.g., phosphate buffer pH 6.8).[4]
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to obtain a stock solution of 100 µg/mL.
-
Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 20 µg/mL.
-
Wavelength Scan: Scan a standard solution (e.g., 10 µg/mL) from 200-400 nm to determine the absorption maximum (λmax), which is expected to be around 246 nm.
-
Measurement: Measure the absorbance of the standard solutions and the sample solutions at the determined λmax.
-
Quantification: Plot a calibration curve of absorbance versus concentration and determine the concentration of this compound in the sample solutions.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify this compound and its degradation products with high specificity.
-
Methodology (adapted from paracetamol methods): [5][6][7][9][10]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 3.5) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode (e.g., 75:25 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a suitable wavelength (e.g., 207 nm or 246 nm).[5]
-
Injection Volume: 20 µL.
-
Standard and Sample Preparation: Prepare standard and sample solutions in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound based on the peak area of the standard.
-
Note: This method must be validated for linearity, accuracy, precision, specificity, and robustness for this compound analysis according to ICH guidelines.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the formulation development of this compound for research purposes. By systematically conducting pre-formulation studies and selecting appropriate formulation strategies and analytical methods, researchers can develop stable and reliable formulations to support their scientific investigations into the properties and potential applications of this interesting paracetamol isomer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chembk.com]
- 3. 3-Hydroxyacetanilide | C8H9NO2 | CID 12124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Method development and validation of paracetamol drug by RP-HPLC | Journal of Medical and Allied Sciences [bibliomed.org]
- 6. impactfactor.org [impactfactor.org]
- 7. Development and Validation of an RP-HPLC-PDA Method for Determination of Paracetamol, Caffeine and Tramadol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. ejmanager.com [ejmanager.com]
- 10. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. wjpls.org [wjpls.org]
- 13. wjpsonline.com [wjpsonline.com]
Crystallization Techniques for Metacetamol Polymorphs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metacetamol (B1676320), a structural isomer of the widely used analgesic paracetamol, is gaining interest as a potential pharmaceutical alternative due to its lower toxicity.[1][2] The polymorphic nature of active pharmaceutical ingredients (APIs) is of critical importance in drug development, as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. This document provides detailed application notes and protocols for the crystallization of this compound polymorphs, drawing upon established techniques and recent findings in the field. While the polymorphism of paracetamol has been extensively studied, this document will focus on the known polymorphs of this compound and the methods for their preparation.
Polymorphs of this compound
Currently, there are two known polymorphs of this compound. A recently discovered polymorph has been characterized alongside the previously known form.[1][2] The reliable and reproducible preparation of this new polymorph is crucial for further investigation of its properties.
Data Presentation
Table 1: Characterization Data for this compound Polymorphs
| Property | Polymorph I (Known Form) | Polymorph II (New Form) |
| Infrared (IR) Spectroscopy | Characteristic peaks to be populated from detailed experimental reports. | Distinct spectral features compared to Polymorph I.[1] |
| Raman Spectroscopy | Characteristic peaks to be populated from detailed experimental reports. | Distinct spectral features compared to Polymorph I.[1] |
| UV-Visible Spectroscopy | Data to be populated from detailed experimental reports. | Characterized by UV-visible optical spectroscopy.[1] |
| X-ray Diffraction | Crystal structure known. | Crystal structure determined by X-ray powder and single-crystal diffraction.[1] |
| Thermal Analysis (TGA/DSC) | Thermal behavior characterized. | Thermal behavior characterized by TGA and DSC.[1] |
Note: Specific quantitative data from the characterization techniques mentioned require access to the full research articles. The table structure is provided for populating with such data upon its availability.
Experimental Protocols
The following protocols are based on established crystallization methods and specific procedures reported for the preparation of this compound polymorphs.
Protocol 1: Preparation of the New Polymorph of this compound (Polymorph II)
This protocol is based on the reported discovery of a new this compound polymorph and outlines a reliable method for its preparation.[1]
Materials:
-
This compound
-
Solvent (e.g., ethanol (B145695), water, or a mixture thereof - the specific solvent system needs to be extracted from the detailed procedure in the cited literature)
-
Crystallization vessel with temperature control
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in the chosen solvent system at an elevated temperature to ensure complete dissolution. The concentration should be optimized to achieve supersaturation upon cooling.
-
Controlled Cooling: Cool the solution at a controlled rate. The specific cooling profile (rate of cooling, final temperature) is a critical parameter in selectively crystallizing the desired polymorph.
-
Nucleation and Growth: Allow the crystals to nucleate and grow at the final temperature for a sufficient period. Gentle agitation may be applied to ensure homogeneity.
-
Isolation: Isolate the crystallized product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual dissolved impurities.
-
Drying: Dry the crystals under vacuum at a controlled temperature to remove the solvent.
-
Characterization: Characterize the resulting polymorph using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods (IR, Raman) to confirm its identity and purity.
Protocol 2: Cooling Crystallization with a Template Molecule
This protocol is adapted from methods used for the selective crystallization of paracetamol's metastable form II, where this compound itself acts as a template.[3][4][5][6] This principle can be applied to screen for conditions that favor specific this compound polymorphs by using other structurally similar molecules as templates.
Materials:
-
This compound
-
Solvent (e.g., ethanol)
-
Template molecule (a structurally similar compound)
-
Jacketed crystallization vessel with overhead stirrer and temperature control
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Procedure:
-
Solution Preparation: Prepare a solution of this compound and the template molecule in the chosen solvent at a specific ratio (e.g., 10:1 this compound to template). Heat the solution to ensure complete dissolution. For example, a solution of 300 mg paracetamol and 30 mg this compound per gram of ethanol was used to prepare paracetamol Form II.[7]
-
Cooling Profile: Implement a controlled cooling profile. For instance, cool the solution from 50 °C to 0 °C.[7] The cooling rate can significantly influence the resulting polymorph.
-
Seeding (Optional): If seed crystals of the desired this compound polymorph are available, they can be introduced at a specific temperature to induce crystallization.
-
Maturation: Hold the suspension at the final temperature for a period to allow for crystal growth and potentially for any metastable form to transform.
-
Isolation and Drying: Isolate the crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Analysis: Analyze the polymorphic form using PXRD and determine the concentration of the template molecule in the final product using HPLC.[8]
Protocol 3: Melt Crystallization
Melt crystallization is a powerful technique for discovering new polymorphs as it explores a different region of the phase diagram compared to solution crystallization.[9][10]
Materials:
-
This compound
-
Hot stage apparatus with a polarized light microscope
-
Sample holder (e.g., glass slides with a coverslip)
-
Controlled heating and cooling system
Procedure:
-
Sample Preparation: Place a small amount of this compound on a microscope slide.
-
Melting: Heat the sample on the hot stage to a temperature above its melting point to obtain a clear melt.
-
Quenching (for glass formation): Rapidly cool the melt to a temperature below its glass transition temperature to form an amorphous glass.
-
Isothermal Crystallization: Heat the amorphous glass to a specific temperature and hold it isothermally to observe crystallization from the glassy state.
-
Crystallization from the Melt: Alternatively, cool the melt at a controlled rate and observe the crystallization process directly from the liquid state.
-
In-situ Analysis: Use polarized light microscopy to observe crystal morphology and growth kinetics.
-
Ex-situ Characterization: After crystallization, the sample can be carefully removed and analyzed by techniques like PXRD and Raman spectroscopy to identify the polymorph(s) formed.
Visualization of Experimental Workflows
Crystallization from Solution Workflow
Caption: Workflow for crystallization of this compound from solution.
Melt Crystallization Workflow
Caption: Workflow for melt crystallization of this compound.
References
- 1. A new polymorph of this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Controlled production of the elusive metastable form II of acetaminophen (paracetamol): a fully scalable templating approach in a cooling environment ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01032F [pubs.rsc.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. anl.gov [anl.gov]
Troubleshooting & Optimization
Metacetamol Synthesis Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for overcoming challenges in the synthesis of Metacetamol (3-hydroxyacetanilide).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as 3-hydroxyacetanilide or N-(3-hydroxyphenyl)acetamide, is a regioisomer of the common analgesic paracetamol (acetaminophen)[1]. In this compound, the hydroxyl (-OH) and acetamido (-NHCOCH₃) groups are in a meta (1,3) position on the benzene (B151609) ring, whereas in paracetamol they are in a para (1,4) position. While it possesses analgesic properties, it has not been marketed as a commercial drug[1].
Q2: What is the primary synthetic route to this compound?
The most common and direct method for synthesizing this compound is the N-acetylation of m-aminophenol. This reaction typically involves treating m-aminophenol with an acylating agent, most commonly acetic anhydride (B1165640). The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride to form an amide bond. This is analogous to the industrial synthesis of paracetamol from p-aminophenol[2].
Q3: My reaction produced a mixture of products. What is the most likely side reaction?
The most common side reaction is O-acetylation, where the acylating agent reacts with the phenolic hydroxyl group instead of the amino group. This results in the formation of 3-acetoxyphenylacetamide. The amino group is generally more nucleophilic than the hydroxyl group, which favors the desired N-acetylation[3][4]. However, under certain conditions (e.g., harsh conditions, specific catalysts), the amount of the O-acetylated byproduct can increase[3].
Q4: What are the common impurities I should look for in my crude product?
Common impurities include:
-
Unreacted m-aminophenol: Left over from an incomplete reaction.
-
O-acetylated byproduct: 3-acetoxyphenylacetamide formed from the side reaction.
-
Di-acetylated product: Where both the amino and hydroxyl groups have been acetylated.
-
Acetic acid: A byproduct of the reaction with acetic anhydride[2].
-
Acetanilide: A structurally related impurity that can impact crystallization and product quality[5].
Q5: How can I purify crude this compound?
Recrystallization is the most effective method for purifying the crude solid product[2]. The process involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing it to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the solvent. Water is a common solvent for the analogous paracetamol purification[2]. Other potential purification steps include washing the crude product with cold water or sodium bicarbonate solution to remove acidic impurities like acetic acid[6]. For highly impure samples, column chromatography may be necessary.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction has run for a sufficient amount of time and at the optimal temperature. Verify the stoichiometry of your reagents; a slight excess of acetic anhydride is common. |
| Reagent Degradation | Acetic anhydride is sensitive to moisture. Use a fresh, unopened bottle or ensure it has been stored properly. Verify the purity of the starting m-aminophenol. |
| Product Loss During Workup | This compound has some solubility in water[1]. Avoid using excessive amounts of cold water for washing the precipitate. Ensure the filtrate is sufficiently cold during vacuum filtration to minimize loss. |
| Incorrect pH | If performing an aqueous workup, ensure the pH is near neutral before crystallization. In highly acidic or basic conditions, the amide can hydrolyze back to the starting material. |
Problem 2: Product is Impure (Incorrect Melting Point, TLC shows multiple spots)
| Possible Cause | Recommended Solution |
| Significant O-Acetylation | The amino group is more nucleophilic than the hydroxyl group, but harsh conditions can promote O-acetylation[3][7]. Avoid excessively high temperatures or prolonged reaction times. Running the reaction under milder, controlled conditions favors N-acetylation. |
| Unreacted Starting Material | Improve the reaction efficiency by moderately increasing the reaction time or temperature. An effective purification step, such as recrystallization, is crucial to remove unreacted m-aminophenol[2]. |
| Ineffective Recrystallization | The choice of solvent is critical. If water does not provide adequate purity, consider other solvents like an ethanol/water mixture or ethyl acetate[6]. Ensure you are using a minimal amount of hot solvent to dissolve the crude product completely. Cooling the solution too rapidly can trap impurities. |
Problem 3: Product is an Oil or Fails to Crystallize
| Possible Cause | Recommended Solution |
| High Impurity Content | High concentrations of impurities can act as "eutectic melters," depressing the melting point and preventing crystallization. The presence of related impurities is known to disrupt crystal formation[5]. Attempt to purify a small sample via flash column chromatography to isolate the pure product, which can then be used as a seed crystal. |
| Residual Solvent | Ensure the product is thoroughly dried under vacuum to remove any residual acetic acid, water, or recrystallization solvent. |
| Incorrect Workup | After the reaction, pouring the mixture into a beaker of ice-cold water is a standard procedure to precipitate the product[2][8]. Vigorous stirring or scratching the inside of the flask with a glass rod can help induce crystallization. |
Experimental Protocols & Data
General Protocol for N-acetylation of m-Aminophenol
This protocol is adapted from standard procedures for the synthesis of paracetamol[2][6].
-
Reaction Setup: In a round-bottom flask, dissolve m-aminophenol in a suitable solvent (e.g., water or dilute acetic acid).
-
Reagent Addition: While stirring, slowly add a slight molar excess (approx. 1.1 equivalents) of acetic anhydride to the solution.
-
Heating: Gently heat the reaction mixture to approximately 80-90°C for 15-30 minutes.
-
Precipitation: After the reaction is complete (monitored by TLC), cool the flask to room temperature and then place it in an ice-water bath to induce crystallization of the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of ice-cold deionized water.
-
Purification: Recrystallize the crude solid from a minimal amount of hot deionized water or other suitable solvent to obtain the pure this compound.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Physical & Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Light gray solid | [1] |
| Melting Point | ~208 °C (406 °F) | [1] |
| Solubility | Sparingly soluble in cold water | [1] |
Visualizations
Reaction Pathway
Caption: Desired N-acetylation vs. O-acetylation side reaction.
Experimental Workflow
References
- 1. 3-Hydroxyacetanilide | C8H9NO2 | CID 12124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Metacetamol Solutions for Experiments
Welcome to the Technical Support Center for Metacetamol (B1676320). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, handling, and stabilization of this compound solutions for experimental use. Due to the limited availability of stability data specific to this compound, this guide also draws upon information from its structural isomer, paracetamol (acetaminophen), to infer potential stability characteristics and best practices. All recommendations should be validated within your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended. It is also soluble in ethanol, although to a lesser extent. For aqueous experimental conditions, a common practice is to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.
Q2: How stable are this compound solutions?
A2: The stability of this compound in solution is a critical consideration. Solid this compound is stable for at least four years when stored at -20°C. However, aqueous solutions of this compound are highly unstable and it is strongly recommended not to store them for more than one day. This instability is likely due to hydrolysis and oxidation, similar to other aminophenol compounds. Stock solutions in anhydrous DMSO or DMF are expected to be more stable, particularly when stored at low temperatures and protected from light.
Q3: What are the primary factors that can cause degradation of this compound solutions?
A3: Based on the chemistry of aminophenols and data from its isomer paracetamol, the primary factors affecting this compound stability are likely:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of the amide group. For paracetamol, the optimal pH for stability is in the slightly acidic to neutral range (around pH 5-6).
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and oxidation.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxygen: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by dissolved oxygen in the solution.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation product of this compound through hydrolysis is expected to be 3-aminophenol (B1664112) . This is analogous to the hydrolysis of paracetamol, which yields p-aminophenol. Further degradation of 3-aminophenol can occur. It has been noted that 3-aminophenol can be further degraded by certain microorganisms. Oxidative degradation pathways may lead to the formation of quinone-imine type structures and other complex products.
Q5: Are there any recommended stabilizing agents for this compound solutions?
-
Antioxidants: To prevent oxidation, the addition of antioxidants such as ascorbic acid, sodium metabisulfite, or N-acetylcysteine could be beneficial.
-
Buffering Agents: Using a buffer system to maintain the pH in the optimal range (likely slightly acidic to neutral) can help minimize hydrolysis.
-
Inert Gas: Purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon can displace oxygen and reduce oxidative degradation. This is a recommended practice when preparing stock solutions in organic solvents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitation in aqueous solution | - Low aqueous solubility.- Change in pH affecting solubility.- Degradation product precipitating. | - Increase the proportion of co-solvent (e.g., DMSO) in the final solution.- Ensure the pH of the buffer is compatible with this compound solubility.- Prepare fresh solutions before each experiment. |
| Discoloration of the solution (e.g., turning pink or brown) | - Oxidation of this compound or its degradation products. | - Prepare solutions using deoxygenated solvents.- Purge the solution and container headspace with an inert gas.- Add an antioxidant to the solution.- Protect the solution from light. |
| Loss of potency or inconsistent experimental results | - Degradation of this compound in solution over time. | - Prepare fresh solutions for each experiment.- If a stock solution must be stored, use an anhydrous organic solvent (e.g., DMSO), store at -20°C or -80°C, and protect from light.- Perform a stability check of your stock solution over your experimental timeframe using a suitable analytical method (e.g., HPLC). |
| Unexpected peaks in analytical chromatograms (e.g., HPLC) | - Presence of degradation products. | - Identify the main degradation product (likely 3-aminophenol) by running a standard if available.- Adjust solution preparation and storage conditions to minimize degradation.- Develop a stability-indicating analytical method that separates the parent compound from its degradation products. |
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Ethanol | ~5 mg/mL |
| 1:4 solution of DMSO:PBS (pH 7.2) | ~0.20 mg/mL[1] |
Table 2: Recommended Storage Conditions
| Formulation | Storage Temperature | Maximum Recommended Storage Duration | Additional Recommendations |
| Solid this compound | -20°C | ≥ 4 years[1] | Keep in a tightly sealed container, protected from light and moisture. |
| Aqueous Solutions | 2-8°C (Refrigerated) | Not more than one day [1] | Prepare fresh before use. Protect from light. |
| Organic Stock Solutions (e.g., in DMSO) | -20°C or -80°C | To be determined empirically | Purge solvent with inert gas before preparation. Store in small aliquots to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous experimental media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vial with a screw cap
Procedure:
-
Weigh the desired amount of this compound powder in a clean, dry weighing boat.
-
Transfer the powder to the amber glass vial.
-
Place the open vial in a desiccator or under a gentle stream of inert gas for a few minutes to ensure a dry, inert atmosphere.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 30 mg/mL).
-
Purge the headspace of the vial with the inert gas.
-
Quickly cap the vial tightly and vortex until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Objective: To prepare a diluted working solution of this compound in an aqueous buffer for immediate use in experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Experimental aqueous buffer (pre-warmed to room temperature if necessary)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Calculate the volume of the this compound stock solution required to achieve the desired final concentration in your experimental buffer.
-
Add the appropriate volume of the aqueous buffer to a sterile polypropylene tube.
-
While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to ensure rapid mixing and prevent precipitation.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Use the freshly prepared working solution immediately in your experiment. Do not store aqueous working solutions.
Visualizations
Logical Workflow for Preparing and Using this compound Solutions
Caption: Workflow for the preparation and use of this compound solutions.
Potential Degradation Pathways of this compound
Caption: Hypothesized degradation pathways for this compound.
References
Metacetamol Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility challenges encountered during experiments with Metacetamol.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
This compound, also known as N-acetyl-m-aminophenol, is sparingly soluble in aqueous solutions but exhibits good solubility in certain organic solvents. It is a white, crystalline powder. For aqueous applications, a common technique is to first dissolve this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute the solution with the desired aqueous buffer.[1]
Q2: In which organic solvents is this compound soluble?
This compound is soluble in organic solvents including ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] The approximate solubilities are detailed in the table below.
Q3: What should I do if this compound precipitates out of my aqueous solution?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue, indicating that the aqueous solubility limit has been exceeded. To address this, you can try the following:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental conditions permit, increasing the final concentration of DMSO (or another co-solvent) can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. While this compound is a neutral compound, exploring a modest pH range around your experimental conditions might reveal a pH at which solubility is improved.
-
Use of solubilizing agents: For some applications, the use of surfactants or other solubilizing agents may be an option to enhance aqueous solubility.[2]
Q4: Can I store aqueous solutions of this compound?
It is not recommended to store aqueous solutions of this compound for more than one day due to potential stability issues and the risk of precipitation over time.[1] Stock solutions in anhydrous organic solvents like DMSO are generally more stable if stored properly at -20°C.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent Solubility in Organic Solvents
If you are experiencing lower than expected solubility or inconsistent results when dissolving this compound in organic solvents, consider the following troubleshooting steps:
-
Solvent Quality: Ensure that the organic solvents (DMSO, DMF, ethanol) are of high purity and anhydrous. Water contamination in organic solvents can significantly reduce the solubility of hydrophobic compounds.
-
Temperature: Solubility is often temperature-dependent. Gentle warming of the solution may help dissolve the compound. However, be cautious about potential degradation at elevated temperatures.
-
Sonication: Using a sonicator can help to break up solid aggregates and facilitate dissolution.
-
Vortexing: Ensure thorough mixing by vortexing the solution for a sufficient period.
Issue 2: Difficulty Achieving Desired Concentration in Aqueous Media
Achieving a high concentration of this compound in aqueous buffers is challenging due to its limited water solubility. The following workflow can guide your optimization process.
Data Presentation
Table 1: Quantitative Solubility of this compound
| Solvent System | Approximate Solubility (mg/mL) | Reference |
| Ethanol | ~ 5 | [1] |
| Dimethyl Sulfoxide (DMSO) | ~ 30 | [1] |
| Dimethylformamide (DMF) | ~ 30 | [1] |
| 1:4 DMSO:PBS (pH 7.2) | ~ 0.20 | [1] |
Note: The data for the DMSO:PBS solution was obtained by first dissolving this compound in DMSO and then diluting with Phosphate Buffered Saline (PBS).[1]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of this compound in a given solvent system.[3][4][5]
Materials:
-
This compound powder
-
Solvent of choice (e.g., water, buffer, organic solvent)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of this compound powder to a glass vial. The excess solid should be visually apparent after equilibration.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility by taking into account the dilution factor.
References
Technical Support Center: Enhancing the Resolution of Metacetamol Polymorph Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Metacetamol (B1676320) polymorphs.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound and their basic properties?
A1: this compound, a structural isomer of Paracetamol, is known to exist in at least two polymorphic forms, referred to as Form I and Form II.[1][2] Form I is the conventionally known and more stable form, while Form II is a metastable polymorph that can be obtained from the melt.[1][2] The two forms can be distinguished by various analytical techniques, including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR and Raman).[1][2][3]
Q2: I am observing inconsistent melting points for my this compound samples. What could be the cause?
A2: Inconsistent melting points are often indicative of the presence of different polymorphic forms or a mixture of polymorphs. Form I of this compound melts at approximately 420.5 K (147.35 °C), while the metastable Form II melts at a lower temperature of around 400 K (127 °C).[1] If your sample preparation involves heating and cooling steps, such as melt crystallization, you may be inducing polymorphic transformations, leading to variable melting points.
Q3: My XRPD pattern shows unexpected peaks. How can I identify the polymorphic form?
A3: Unexpected peaks in your XRPD pattern likely indicate the presence of a different polymorph or a mixture. To identify the form, you should compare your experimental diffraction pattern with reference patterns for this compound Form I and Form II. The crystal structures for both forms have been determined, and their characteristic diffraction peaks are documented in the scientific literature.[1][2] For instance, Form I has a monoclinic crystal system, while Form II is also monoclinic but with a different space group and unit cell parameters.[1]
Q4: Can vibrational spectroscopy be used for quantitative analysis of polymorph mixtures?
A4: Yes, Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for both qualitative and quantitative analysis of polymorphic mixtures.[4] Different polymorphs exhibit distinct vibrational spectra due to differences in their crystal lattice and intermolecular interactions. For quantitative analysis, you can create calibration curves using mixtures of known composition and then use the spectral data of your unknown sample to determine the relative amounts of each polymorph.[4] For this compound, slight differences in the O-H stretching vibrational modes have been observed, with bands at 3123 cm⁻¹ for Form I and 3104 cm⁻¹ for Form II in Raman spectra.[1]
Troubleshooting Guide
Issue 1: Difficulty in Reproducibly Preparing Metastable Form II
-
Problem: You are unable to consistently obtain this compound Form II. The resulting solid is often Form I or a mixture.
-
Possible Cause: The cooling rate after melting is critical for the formation of Form II.[1] Spontaneous nucleation of the stable Form I can occur if the cooling is too slow. Contamination with seed crystals of Form I can also prevent the formation of Form II.
-
Solution:
-
Controlled Cooling: Employ a rapid cooling or "swift cooling" crystallization process from a saturated aqueous solution to favor the nucleation of the metastable Form II.[5]
-
Melt Crystallization Protocol: Melt a pure sample of Form I and then cool it at a controlled rate of 6 K/min. This has been shown to reproducibly yield Form II.[1]
-
Avoid Seeding: Ensure all glassware is scrupulously clean to avoid any seed crystals of Form I that could template the crystallization of the stable form.
-
Issue 2: Polymorphic Transformation During Analysis
-
Problem: You observe changes in your analytical data (e.g., DSC thermogram, XRPD pattern) over time or upon heating, suggesting that the polymorph is transforming.
-
Possible Cause: The metastable Form II of this compound can transform into the more stable Form I, especially upon agitation or heating.[1] This is a common phenomenon for metastable polymorphs.
-
Solution:
-
Low-Temperature Storage: Store samples of Form II at low temperatures to minimize the kinetic driving force for transformation.
-
In-situ Analysis: Whenever possible, use analytical techniques that allow for in-situ monitoring of the sample without extensive preparation that might induce transformation. For example, using a hot-stage microscope coupled with Raman spectroscopy can allow you to observe transformations as they occur.
-
Solvent Selection: If preparing samples in a solvent, be aware that the solvent can mediate polymorphic transformation. The stability of different polymorphs can vary in different solvents.
-
Issue 3: Poor Resolution in Distinguishing Polymorphs by DSC
-
Problem: The melting endotherms of the two polymorphs in a mixture are overlapping in the DSC thermogram, making it difficult to quantify the individual forms.
-
Possible Cause: A small difference in the melting points and potential solid-state transformations during the DSC scan can lead to poor resolution.
-
Solution:
-
Varying Heating Rate: Experiment with different heating rates. A faster heating rate may minimize the time for transformations to occur during the scan, potentially providing better separation of the melting peaks. Conversely, a slower heating rate might allow for the observation of subtle transitions.
-
Modulated DSC: Consider using modulated DSC, which can sometimes separate overlapping thermal events.
-
Complementary Techniques: Combine DSC with other techniques like XRPD or Raman spectroscopy for a more definitive characterization and quantification of the polymorphic content.[4]
-
Data Presentation
Table 1: Key Properties of this compound Polymorphs
| Property | Form I (Stable) | Form II (Metastable) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁ |
| Melting Point | ~420.5 K (147.35 °C) | ~400 K (127 °C) |
| Density (at 120 K) | 1.378 g/cm³ | 1.371 g/cm³ |
| Raman O-H stretch | 3123 cm⁻¹ | 3104 cm⁻¹ |
Data sourced from McGregor et al. (2015).[1]
Experimental Protocols
Protocol 1: Preparation of this compound Form II by Melt Crystallization
-
Sample Preparation: Place a small amount (~5-10 mg) of pure this compound Form I into a clean DSC pan or on a clean glass slide.
-
Melting: Heat the sample to a temperature above the melting point of Form I (e.g., 155 °C) and hold until the entire sample is molten.
-
Controlled Cooling: Cool the melt at a controlled rate of 6 K/min to room temperature. This will induce recrystallization into Form II.[1]
-
Characterization: Immediately characterize the resulting solid using XRPD, DSC, or Raman spectroscopy to confirm the presence of Form II.
Protocol 2: Preparation of this compound Form II by Swift Cooling Crystallization
-
Solution Preparation: Prepare a saturated aqueous solution of this compound at an elevated temperature (e.g., ~70 °C).
-
Filtration: While hot, filter the solution to remove any undissolved particles or potential seed crystals of Form I.
-
Swift Cooling: Rapidly cool the saturated solution. The exact cooling rate may need to be optimized, but the principle is to induce nucleation before the system can equilibrate to the most stable form.[5]
-
Isolation and Characterization: Quickly isolate the precipitated crystals by filtration and dry them under vacuum at room temperature. Characterize the solid immediately to determine the polymorphic form.
Visualizations
Caption: Workflow for selective preparation of this compound polymorphs.
References
- 1. scispace.com [scispace.com]
- 2. A new polymorph of this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Polymorph Transformation in Paracetamol Monitored by In-line NIR Spectroscopy During a Cooling Crystallization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Metacetamol Contamination in Paracetamol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, detecting, and mitigating metacetamol (B1676320) contamination during paracetamol (acetaminophen) production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it become a contaminant in paracetamol production?
A1: this compound (N-(3-hydroxyphenyl)acetamide) is a structural isomer of paracetamol (N-(4-hydroxyphenyl)acetamide). The primary source of this compound contamination is the presence of its corresponding starting material, m-aminophenol, as an impurity in the p-aminophenol raw material used for paracetamol synthesis. During the acetylation step, any m-aminophenol present will react alongside p-aminophenol to form this compound.
Q2: What is the impact of this compound contamination on the final paracetamol product?
A2: this compound contamination can significantly affect the quality and processability of the final paracetamol product. Even at low levels, it can be incorporated into the crystal lattice of paracetamol, leading to changes in the crystal morphology, such as elongation of the prismatic shape into fine, fragile needles.[1][2] High concentrations of this compound can also decrease the overall product recovery by up to 15%.[1][2]
Q3: What are the regulatory limits for this compound in paracetamol?
A3: While specific limits for this compound are not always explicitly listed in all pharmacopoeias, it falls under the category of "related substances" or "isomeric impurities." Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of such impurities to ensure the safety and efficacy of the drug product.[3] For instance, the British Pharmacopoeia (BP) has limits for other related substances like p-aminophenol (not more than 0.1% in tablets) and p-chloroacetanilide (B1165894) (not more than 0.001%).[4][5] It is crucial to adhere to the limits for unspecified impurities and total impurities outlined in the relevant pharmacopoeia.
Q4: How can this compound contamination be prevented?
A4: The most effective prevention strategy is to use high-purity p-aminophenol with minimal to no detectable levels of m-aminophenol. Sourcing raw materials from reputable suppliers who provide a certificate of analysis with impurity profiles is essential.[6] Implementing rigorous incoming raw material testing using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), can identify and quantify any m-aminophenol impurity before it enters the production process.
Troubleshooting Guides
Issue 1: Unexpected Crystal Morphology or Reduced Yield
Symptoms:
-
Final paracetamol product exhibits a needle-like crystal habit instead of the expected prismatic shape.
-
Significant decrease in the final product yield after crystallization.
Possible Cause:
-
This compound contamination.
Troubleshooting Steps:
-
Analyze Raw Materials:
-
Obtain a sample of the p-aminophenol raw material used for the batch .
-
Develop and validate an HPLC method to separate and quantify m-aminophenol. (See Experimental Protocol: HPLC Analysis ).
-
If m-aminophenol is detected, this is the likely source of the this compound contamination.
-
-
Analyze Final Product:
-
Dissolve a sample of the final paracetamol product in a suitable solvent (e.g., mobile phase).
-
Analyze the sample using a validated HPLC method capable of separating paracetamol and this compound. (See Experimental Protocol: HPLC Analysis ).
-
The presence of a peak corresponding to this compound confirms the contamination.
-
-
Implement Purification:
-
If this compound contamination is confirmed, the batch can be purified using recrystallization. (See Experimental Protocol: Recrystallization for Purification ).
-
Issue 2: Detection of an Unknown Impurity Peak During HPLC Analysis
Symptom:
-
An unknown peak is observed in the HPLC chromatogram of the final paracetamol product, eluting close to the main paracetamol peak.
Possible Cause:
-
The unknown peak could be this compound.
Troubleshooting Steps:
-
Peak Identification:
-
Obtain a certified reference standard of this compound.
-
Prepare a standard solution of this compound and inject it into the HPLC system under the same conditions used for the paracetamol sample analysis.
-
Compare the retention time of the unknown peak in the sample chromatogram with the retention time of the this compound standard. A matching retention time strongly suggests the impurity is this compound.
-
For definitive identification, spike the sample with the this compound standard and observe if the peak area of the unknown impurity increases.
-
-
Quantification:
-
Once identified, quantify the this compound impurity using a validated HPLC method with a calibration curve prepared from the this compound reference standard.
-
-
Source Investigation:
-
Analyze the p-aminophenol raw material for the presence of m-aminophenol to confirm the source of the contamination.
-
Data Presentation
Table 1: Solubility of Paracetamol and this compound in Various Solvents at 25°C
| Solvent | Paracetamol Solubility ( g/100 mL) | This compound Solubility ( g/100 mL) | Reference |
| Water | 1.4 | Data not readily available | [7][8] |
| Ethanol | 14.3 | Data not readily available | [9] |
| Acetone | 7.7 | Data not readily available | [9] |
| Isopropanol | Data not readily available | Data not readily available | |
| Ethyl Acetate | Data not readily available | Data not readily available |
Note: Comprehensive solubility data for this compound is not widely published. The purification strategy relies on the principle that structurally similar isomers will have slight differences in solubility, which can be exploited during recrystallization.
Experimental Protocols
Experimental Protocol: HPLC Analysis for this compound in Paracetamol
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound in a paracetamol sample.
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Phosphate (B84403) buffer (pH adjusted to 3.0).
-
Paracetamol reference standard.
-
This compound reference standard.
-
Water (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and an organic modifier like methanol or acetonitrile. A common starting point is a ratio of 80:20 (v/v) buffer to methanol.[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
UV Detection Wavelength: 243 nm for paracetamol. The optimal wavelength for simultaneous detection should be determined by examining the UV spectra of both compounds.[11]
4. Standard Preparation:
-
Prepare individual stock solutions of paracetamol and this compound reference standards in the mobile phase.
-
Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the impurity and the main component.
5. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the paracetamol sample in the mobile phase to achieve a suitable concentration for analysis.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the calibration standards to establish a calibration curve for both paracetamol and this compound.
-
Inject the sample solution.
-
Identify and quantify the this compound peak based on its retention time and the calibration curve.
Experimental Protocol: Recrystallization for Purification of Paracetamol
This protocol provides a general procedure for the purification of paracetamol from impurities like this compound through recrystallization. The choice of solvent is critical and should be based on the differential solubility of paracetamol and this compound. Water is a commonly used solvent for paracetamol recrystallization.[4][7][8]
1. Equipment:
-
Erlenmeyer flask or beaker.
-
Hot plate with magnetic stirrer.
-
Buchner funnel and filter flask.
-
Vacuum source.
-
Filter paper.
2. Procedure:
-
Dissolution: Place the crude paracetamol in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., water). Heat the mixture on a hot plate while stirring until the paracetamol is completely dissolved.[7][8] Paracetamol is significantly more soluble in hot water than in cold water.[7][8]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize the yield of recrystallized paracetamol.[4]
-
Isolation of Crystals: Collect the purified paracetamol crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified crystals in a drying oven at a suitable temperature or in a desiccator under vacuum.
-
Purity Check: Analyze the purified paracetamol using the validated HPLC method to confirm the reduction or elimination of the this compound impurity.
Visualizations
Caption: Formation of this compound from m-aminophenol impurity.
Caption: Troubleshooting workflow for this compound contamination.
Caption: Experimental workflow for purification by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 3. Solubility of Paracetamol in Pure Solvents | Semantic Scholar [semanticscholar.org]
- 4. Recrystallisation of Paracetamol Vol 1.1 | PDF | Physical Sciences | Chemical Process Engineering [scribd.com]
- 5. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rene.souty.free.fr [rene.souty.free.fr]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Paracetamol book | The extraction and purification of paracetamol from tablets | Resource | RSC Education [edu.rsc.org]
- 9. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Paracetamol and Methocarbamol in Human Plasma By HPLC Using UV Detection with Time Programming: Application to Pharmacokinetic Study | Semantic Scholar [semanticscholar.org]
- 11. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: Metacetamol (Paracetamol) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Metacetamol (more commonly known as Paracetamol or Acetaminophen) in animal studies.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is believed to be central, within the brain and spinal cord.[1] It is thought to inhibit a variant of the cyclooxygenase (COX) enzyme in the brain, sometimes referred to as COX-3, which reduces the production of prostaglandins (B1171923) that mediate pain and fever.[1] Another proposed mechanism involves its metabolism to AM404 in the brain, which then activates the endocannabinoid system, contributing to pain relief.[1]
Q2: Which are the most common animal models for this compound studies?
A2: Mice and rats are the most frequently used preclinical species for studying this compound.[2] The mouse model of this compound-induced hepatotoxicity is particularly common as it closely mimics the human pathophysiology.[3][4] Other species like dogs, pigs, horses, chickens, and turkeys have also been used to study its pharmacokinetics and metabolism.[5]
Q3: What are the main metabolic pathways for this compound in animals?
A3: The primary metabolic pathways for this compound are glucuronidation and sulfation in the liver, which produce non-toxic metabolites excreted in the urine.[6] A minor pathway involves the cytochrome P450 enzyme system (specifically CYP2E1), which produces a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[6][7] Under normal conditions, NAPQI is detoxified by glutathione.[6]
Q4: Are there species-specific differences in this compound metabolism and toxicity?
A4: Yes, there are significant species-specific differences. Cats are highly susceptible to this compound toxicity because they are deficient in the glucuronyl transferase enzyme needed for its primary metabolic pathway.[8] This leads to a greater reliance on the sulfation pathway, which can become saturated, and an increased production of the toxic NAPQI metabolite, causing methemoglobinemia and liver damage even at low doses.[8][9] Dogs are more prone to the liver damage associated with this compound toxicity than cats.[8] Rats are more resistant to this compound-induced liver injury compared to mice.[10]
Troubleshooting Guide
Issue 1: Unexpected animal mortality or severe adverse effects at therapeutic doses.
-
Possible Cause: Incorrect dosage calculation or species-specific sensitivity.
-
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations for converting human equivalent doses to animal doses, and ensure the correct body weight of each animal was used.
-
Review Species Sensitivity: Be aware of the high sensitivity of certain species, particularly cats, to this compound.[8][9] Doses considered therapeutic in other species can be toxic to cats.
-
Check Animal Health Status: Underlying liver or kidney conditions can increase susceptibility to this compound toxicity. Ensure all animals are healthy before dosing.
-
Monitor for Clinical Signs: Observe animals closely for signs of toxicity, which can include lethargy, anorexia, vomiting, abdominal pain, and changes in mucous membrane color (brown or muddy in cases of methemoglobinemia).[8]
-
Issue 2: Inconsistent or lack of analgesic/antipyretic effect.
-
Possible Cause: Inadequate dosage, incorrect route of administration, or rapid metabolism.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Consult the dosing tables below to ensure the administered dose is within the recommended range for the desired effect in the specific animal model. For example, in rats, lower doses (25 mg/kg) may only reduce central hyperalgesia, while higher doses (50-100 mg/kg) are needed for peripheral hyperalgesia.[11]
-
Confirm Administration Technique: Ensure proper oral gavage or injection technique was used to deliver the full intended dose. For oral administration, fasting the animals can help ensure complete absorption.
-
Consider Pharmacokinetics: The half-life of this compound can vary between species.[5] A shorter half-life might require more frequent dosing to maintain therapeutic levels.
-
Issue 3: High variability in experimental results between animals.
-
Possible Cause: Differences in animal strain, sex, or fasting state.
-
Troubleshooting Steps:
-
Standardize Animal Population: Use animals of the same strain, sex, and age to minimize genetic and physiological variability. Different mouse strains, for instance, can have varying susceptibility to this compound overdose.[3]
-
Control for Fasting: The fasting period before this compound administration can impact its absorption and hepatotoxicity. A standardized fasting protocol should be implemented.[12] For hepatotoxicity studies in mice, a 6-hour fast is often recommended.[7]
-
Ensure Consistent Environment: House animals under controlled conditions (temperature, light/dark cycle) to minimize stress and its impact on physiological responses.
-
Data Presentation
Table 1: Recommended Dosing Protocols for this compound in Rodents
| Species | Purpose | Route of Administration | Dose Range | Reference |
| Mouse | Analgesia | Oral (p.o.) / Intraperitoneal (i.p.) | 30 - 300 mg/kg | [10][13] |
| Antipyresis | p.o. / i.p. | 150 - 300 mg/kg | [10] | |
| Hepatotoxicity | i.p. | 300 - 600 mg/kg | [4][14] | |
| Rat | Analgesia | p.o. | 25 - 100 mg/kg | [11] |
| Antipyresis | p.o. | ~50 mg/kg (Human Equivalent Dose) | [15] | |
| Chronic Toxicity | p.o. | 0.77 g/kg/day (LD50 over 100 days) | [16] |
Table 2: Pharmacokinetic Parameters of this compound in Various Animal Species (at 10 mg/kg dose)
| Species | Route | T½ (hours) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | Reference |
| Dog | i.v. | 1.15 ± 0.17 | - | - | - | [5] |
| p.o. | 1.15 ± 0.17 | 10.2 ± 1.6 | 0.5 ± 0.2 | 96.9 ± 12.1 | [5] | |
| Pig | i.v. | 1.48 ± 0.18 | - | - | - | [5] |
| p.o. | 1.48 ± 0.18 | 13.9 ± 2.5 | 0.6 ± 0.2 | 106.6 ± 18.2 | [5] | |
| Horse | i.v. | 3.51 ± 0.50 | - | - | - | [5] |
| p.o. | 3.51 ± 0.50 | 6.7 ± 1.2 | 0.8 ± 0.3 | 76.5 ± 14.5 | [5] | |
| Chicken | i.v. | 1.05 ± 0.15 | - | - | - | [5] |
| p.o. | 1.05 ± 0.15 | 8.9 ± 1.9 | 0.4 ± 0.2 | 80.2 ± 15.3 | [5] | |
| Turkey | i.v. | 1.09 ± 0.13 | - | - | - | [5] |
| p.o. | 1.09 ± 0.13 | 7.6 ± 1.5 | 0.9 ± 0.4 | 70.1 ± 13.7 | [5] | |
| Goat | i.v. | - | - | - | - | [17] |
| i.m. | - | - | - | 71 ± 17 | [17] | |
| Camel | i.v. | - | - | - | - | [17] |
| i.m. | - | - | - | 105 ± 26 | [17] |
T½: Half-life, Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, i.v.: intravenous, p.o.: oral, i.m.: intramuscular.
Experimental Protocols
1. Oral Gavage in Rodents
-
Purpose: To administer a precise volume of this compound solution directly into the stomach.
-
Materials:
-
Appropriately sized gavage needles (flexible or stainless steel with a ball-tip). For mice, typically 18-20 gauge; for rats, 16-18 gauge.[18]
-
Syringe
-
This compound solution
-
-
Procedure:
-
Animal Restraint: Properly restrain the mouse or rat to immobilize the head and align the nose, head, and spine to create a straight path to the esophagus.[19]
-
Needle Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate. The needle should pass easily into the esophagus with the animal potentially swallowing.[20] If resistance is met, withdraw and re-attempt. Do not force the needle.
-
Dose Administration: Once the needle is correctly placed (a pre-measured length to reach the stomach), slowly administer the solution.[19]
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of respiratory distress for 5-10 minutes.[18]
-
2. Blood Collection in Rodents (Survival)
-
Purpose: To collect blood samples for pharmacokinetic or biomarker analysis.
-
Common Methods:
-
Saphenous Vein: Requires shaving the fur over the lateral hind limb. A small puncture with a needle allows for the collection of blood drops.[2]
-
Tail Vein: The tail can be warmed to dilate the vein. A small nick or puncture with a needle can be made to collect blood.[21]
-
Submandibular Vein: A facial vein puncture that can yield a moderate amount of blood and is suitable for serial sampling.[22]
-
-
General Procedure (Saphenous Vein):
-
Restraint: Place the rodent in a suitable restrainer.
-
Site Preparation: Shave the fur on the hind leg to visualize the saphenous vein.[2]
-
Puncture: Apply slight pressure above the knee and puncture the vein with a sterile needle (e.g., 20G).[2]
-
Collection: Collect the emerging blood drops into a capillary tube or other appropriate collection vessel.
-
Hemostasis: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Mandatory Visualization
Caption: this compound metabolism pathways.
References
- 1. File:Paracetamol metabolism.svg - Wikimedia Commons [commons.wikimedia.org]
- 2. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommendations for the use of the acetaminophen hepatotoxicity model for mechanistic studies and how to avoid common pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of Paracetamol-Induced Hepatotoxicity by Acute and Chronic Ethanol Consumption in Mice: A Study Pilot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicoses From Human Analgesics in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
- 11. The dose-related effects of paracetamol on hyperalgesia and nociception in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paracetamol (acetaminophen) administration during neonatal brain development affects cognitive function and alters its analgesic and anxiolytic response in adult male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Comparative pharmacokinetics of paracetamol (acetaminophen) and its sulphate and glucuronide metabolites in desert camels and goats. | Semantic Scholar [semanticscholar.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. research.sdsu.edu [research.sdsu.edu]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 22. neoteryx.com [neoteryx.com]
Validation & Comparative
A Head-to-Head Comparison of Metacetamol and Paracetamol: An Unanswered Question in Analgesia
For researchers, scientists, and drug development professionals, the quest for novel analgesic agents with improved efficacy and safety profiles is a constant endeavor. Paracetamol (acetaminophen) is one of the most widely used analgesics and antipyretics globally.[1] Its regioisomer, Metacetamol (B1676320) (3-hydroxyacetanilide), has also been identified as having analgesic and antipyretic properties.[2][3] However, a direct head-to-head comparison of their analgesic efficacy is notably absent from the scientific literature, as this compound has never been marketed as a drug.[2][3] This guide provides a comprehensive overview of the known properties of both compounds, highlighting the extensive data available for paracetamol and the significant knowledge gaps for this compound.
Chemical and Physical Properties
This compound and paracetamol share the same molecular formula and weight but differ in the position of the hydroxyl group on the phenyl ring.[4][5] This structural difference, while seemingly minor, can have significant implications for their pharmacological and toxicological profiles.
| Property | This compound (3-hydroxyacetanilide) | Paracetamol (4-hydroxyacetanilide) |
| Chemical Structure | N-(3-Hydroxyphenyl)acetamide | N-(4-hydroxyphenyl)acetamide[6] |
| Molecular Formula | C₈H₉NO₂[5] | C₈H₉NO₂[6][7] |
| Molecular Weight | 151.16 g/mol [5] | 151.165 g/mol [6] |
| IUPAC Name | N-(3-hydroxyphenyl)acetamide[3] | N-(4-hydroxyphenyl)acetamide[6][8] |
| CAS Number | 621-42-1[3] | 103-90-2[1] |
| Melting Point | 145-148 °C[5] | 168 °C[6] |
| Appearance | Solid[9] | White crystalline solid[6] |
Mechanism of Action: The Well-Trodde Path of Paracetamol
The analgesic mechanism of paracetamol is complex and not fully elucidated, but it is understood to involve multiple central and peripheral pathways.[10][11] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), its anti-inflammatory effects are weak.[12] The leading theories on its mechanism of action include:
-
Central Action via AM404 Metabolite: A significant portion of paracetamol's analgesic effect is attributed to its metabolism in the brain to AM404.[8][11] This metabolite is formed from the deacetylation of paracetamol to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH).[11] AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor and a weak agonist of cannabinoid receptors CB1 and CB2.[8][13] This central action is believed to potentiate descending serotonergic pathways, which inhibit pain signaling in the spinal cord.[10][11][13]
-
Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity.[10][12] However, it may inhibit a splice variant of COX-1, often referred to as COX-3, which is found in the central nervous system.[10] Its COX-inhibiting activity appears to be more potent in environments with low levels of arachidonic acid and peroxides, such as the brain.[10]
Analgesic Efficacy of Paracetamol: A Review of Clinical Data
| Condition | Efficacy Finding | Quality of Evidence |
| Knee or Hip Osteoarthritis | Modest pain relief (Mean Difference: -0.3 points on a 0-10 scale)[14][15] | High |
| Craniotomy | Modest pain relief (Mean Difference: -0.8 points on a 0-10 scale)[14][15] | High |
| Tension-Type Headache | More likely to be pain-free at 2 hours compared to placebo (Risk Ratio: 1.3)[14][15] | Moderate |
| Postpartum Perineal Pain | More likely to experience 50% pain relief compared to placebo (Risk Ratio: 2.4)[14][15] | Moderate |
| Acute Low Back Pain | Not effective for relieving acute low back pain (Mean Difference: 0.2 points on a 0-10 scale)[14][15] | High |
This compound: An Analgesic in the Shadows
While this compound is described as having analgesic and antipyretic properties, there is a stark lack of publicly available data from preclinical or clinical studies to support these claims or to quantify its efficacy.[2][3] Some in vitro studies have explored its toxicology, with one study finding that, unlike paracetamol, this compound is not cytotoxic to isolated mouse hepatocytes.[9] However, the same study noted that at high concentrations, it can induce necrosis and glutathione (B108866) depletion in isolated human hepatocytes.[9] Without dedicated studies on its mechanism of action and analgesic efficacy, any claims about its potential as a pain reliever remain speculative.
A Proposed Experimental Protocol for a Head-to-Head Comparison
To definitively assess the relative analgesic efficacy of this compound and paracetamol, a randomized, double-blind, placebo-controlled clinical trial would be necessary. The following workflow outlines a standard approach for such a study in a post-operative pain model, a common method for evaluating analgesics.
Primary Endpoints for such a trial would typically include:
-
Sum of Pain Intensity Difference (SPID) over a defined period (e.g., 4-6 hours).
-
Total Pain Relief (TOTPAR) over the same period.
Secondary Endpoints could include:
-
Time to onset of analgesia.
-
Duration of analgesia.
-
Time to rescue medication use.
-
Patient global assessment of efficacy.
-
Incidence and severity of adverse events.
Conclusion
The comparison between this compound and paracetamol highlights a significant gap in the pharmacological literature. While paracetamol is a well-characterized drug with a known, albeit complex, mechanism of action and a clinically evaluated, though modest, analgesic efficacy for specific conditions, this compound remains an enigma.[14][15] It is a compound with purported analgesic properties but is unsupported by the robust preclinical and clinical data necessary to validate these claims and establish a therapeutic role.[2][3] For drug development professionals, the case of this compound serves as a reminder that even subtle structural modifications can lead to vastly different developmental pathways and that without rigorous, comparative experimental data, the true potential of a compound cannot be ascertained. Future research, following structured experimental protocols, would be required to bring this compound out of the shadows and determine if it offers any advantages over its well-established isomer.
References
- 1. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. The Chemistry of Paracetamol by Saskia Haley - Stamford School [stamfordschools.org.uk]
- 5. This compound [chembk.com]
- 6. Future Engineers :: Name That Molecule Challenge :: Gallery :: Acetaminophen [futureengineers.org]
- 7. shutterstock.com [shutterstock.com]
- 8. Paracetamol - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. tandfonline.com [tandfonline.com]
- 14. The efficacy and safety of paracetamol for pain relief: an overview of systematic reviews | The Medical Journal of Australia [mja.com.au]
- 15. The efficacy and safety of paracetamol for pain relief: an overview of systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antipyretic Properties of Metacetamol and Its Isomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antipyretic effects of metacetamol (B1676320) and its structural isomers, including the widely used paracetamol (acetaminophen). This document synthesizes available preclinical data, details relevant experimental methodologies, and illustrates the key signaling pathways involved in their mechanism of action.
This compound (3-hydroxyacetanilide) and its ortho-isomer, orthocetamol (2-hydroxyacetanilide), are structural isomers of the common analgesic and antipyretic drug paracetamol (4-hydroxyacetanilide). While paracetamol is a globally recognized pharmaceutical agent for reducing fever, its isomers have also been reported to possess similar pharmacological properties.[1][2] This guide aims to provide a comparative overview of their antipyretic efficacy, drawing upon available scientific literature.
Chemical Structures
The positioning of the hydroxyl group on the aniline (B41778) ring distinguishes paracetamol, this compound, and orthocetamol.
-
Paracetamol (p-acetamidophenol): The hydroxyl group is in the para position (1,4-substitution).
-
This compound (m-acetamidophenol): The hydroxyl group is in the meta position (1,3-substitution).[3]
-
Orthocetamol (o-acetamidophenol): The hydroxyl group is in the ortho position (1,2-substitution).
Comparative Antipyretic Effects: A Data Overview
Direct, peer-reviewed comparative studies detailing the quantitative antipyretic effects of this compound and orthocetamol against paracetamol are limited in publicly available literature. However, preclinical toxicological studies have reported the LD50 values for these isomers in rats, providing a general indication of their relative safety profiles.
| Compound | Chemical Name | Position of -OH | LD50 (g/kg, rats) | Reported Antipyretic Activity |
| Paracetamol | 4-hydroxyacetanilide | para | 1.25 | Yes |
| This compound | 3-hydroxyacetanilide | meta | 1.15 | Yes[1][2] |
| Orthocetamol | 2-hydroxyacetanilide | ortho | 1.30 | Not explicitly quantified in searches |
Table 1: Comparison of Paracetamol and its Isomers.[2]
Experimental Protocols for Antipyretic Activity Screening
A standard method for evaluating the antipyretic potential of pharmaceutical compounds is the Brewer's Yeast-induced pyrexia model in rats. This protocol provides a reliable and reproducible way to induce fever and assess the efficacy of test substances.
Objective: To determine the antipyretic activity of a test compound in rats with yeast-induced pyrexia.
Materials:
-
Male Wistar rats (150-200g)
-
Brewer's yeast suspension (15% w/v in normal saline)
-
Test compounds (this compound, Paracetamol, Orthocetamol)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Digital thermometer with a rectal probe
Procedure:
-
Animal Acclimatization: House the rats in a temperature-controlled environment for at least 48 hours before the experiment.
-
Baseline Temperature: Record the basal rectal temperature of each rat.
-
Induction of Pyrexia: Inject a 15% suspension of Brewer's yeast subcutaneously into the dorsal region of the rats.
-
Post-Yeast Temperature: After 18 hours, record the rectal temperature again. Select only the animals that show a significant increase in body temperature (pyrexia).
-
Drug Administration: Divide the pyretic rats into groups:
-
Control group: Administer the vehicle.
-
Test groups: Administer the test compounds (this compound, Orthocetamol) at a specific dose.
-
Standard group: Administer Paracetamol at a specific dose.
-
-
Temperature Monitoring: Record the rectal temperature of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after drug administration.
-
Data Analysis: Calculate the mean rectal temperature for each group at each time point. The reduction in temperature compared to the control group indicates the antipyretic activity.
Below is a graphical representation of the typical workflow for such an experiment.
Mechanism of Action: The Prostaglandin (B15479496) Synthesis Pathway
The antipyretic action of paracetamol is primarily attributed to its ability to inhibit the synthesis of prostaglandins (B1171923), particularly prostaglandin E2 (PGE2), within the central nervous system (CNS).[4] Prostaglandins are key mediators of the febrile response.
During an infection or inflammation, pyrogens stimulate the production of cyclooxygenase (COX) enzymes, which in turn catalyze the conversion of arachidonic acid to prostaglandins. These prostaglandins then act on the hypothalamus, the body's thermoregulatory center, to elevate the set-point temperature, resulting in fever.
Paracetamol is thought to selectively inhibit a variant of the COX enzyme, often referred to as COX-3, which is predominantly found in the brain.[5] By blocking this enzyme, paracetamol reduces the levels of PGE2 in the hypothalamus, thereby resetting the thermostat to a lower temperature and facilitating heat loss. It is hypothesized that this compound and orthocetamol may share a similar mechanism of action due to their structural similarity to paracetamol.
The following diagram illustrates this proposed signaling pathway.
Conclusion
This compound and orthocetamol, as isomers of paracetamol, present interesting avenues for research into alternative antipyretic agents. While preliminary information suggests that this compound possesses antipyretic properties, a clear quantitative comparison of the efficacy of all three isomers is not yet available. The established experimental protocols, such as the yeast-induced pyrexia model, provide a robust framework for future studies to elucidate these differences. The likely mechanism of action for these isomers involves the inhibition of central prostaglandin synthesis, mirroring that of paracetamol. Further investigation is warranted to fully characterize the pharmacological profiles of this compound and orthocetamol and to determine their potential clinical utility as antipyretic drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aspirin and acetaminophen: a comparative view of their antipyretic and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipyretic - Wikipedia [en.wikipedia.org]
- 4. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
The Structural Basis of Antibody Specificity: A Comparative Analysis of Paracetamol and Metacetamol Cross-Reactivity
For Immediate Release
[City, State] – [Date] – In the realm of pharmaceutical development and diagnostics, the specificity of antibodies is paramount. Understanding the potential for cross-reactivity with structurally related compounds is a critical aspect of immunoassay development and drug safety assessment. This guide provides a comparative analysis of the potential cross-reactivity of anti-paracetamol antibodies with its structural isomer, metacetamol (B1676320). Due to a lack of direct experimental studies on this specific pairing in the reviewed literature, this guide presents a detailed, hypothetical experimental protocol and discusses the structural rationale for anticipated low cross-reactivity, supplemented with illustrative data from a related compound.
Structural Comparison: Paracetamol vs. This compound
Paracetamol (4-hydroxyacetanilide) and this compound (3-hydroxyacetanilide) are structural isomers, differing only in the position of the hydroxyl (-OH) group on the phenyl ring. This seemingly minor positional shift has significant implications for the three-dimensional shape of the molecule and its presentation of epitopes for antibody recognition. An antibody developed to be specific for paracetamol would recognize the para-substituted pattern, and the altered arrangement of the hydroxyl group in this compound would likely result in significantly reduced binding affinity.
Assessing Cross-Reactivity: A Hypothetical Experimental Design
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for determining antibody cross-reactivity. The following protocol outlines a hypothetical experiment to quantify the cross-reactivity of a paracetamol-specific antibody with this compound.
Experimental Protocol: Competitive ELISA
1. Plate Coating: A microtiter plate is coated with a paracetamol-protein conjugate (e.g., paracetamol-BSA).
2. Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
3. Competitive Binding:
- A fixed concentration of the primary anti-paracetamol antibody is pre-incubated with varying concentrations of either paracetamol (for the standard curve) or this compound (the test compound).
- These mixtures are then added to the coated and blocked microtiter plate wells. The free paracetamol or this compound in the solution will compete with the immobilized paracetamol-protein conjugate for binding to the antibody.
4. Detection:
- A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.
- A substrate for the enzyme is then added, which produces a measurable colorimetric signal.
5. Data Analysis:
- The intensity of the signal is inversely proportional to the concentration of the free analyte (paracetamol or this compound) in the initial solution.
- Standard curves are generated by plotting the signal intensity against the logarithm of the analyte concentration.
- The 50% inhibitory concentration (IC50) is determined for both paracetamol and this compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
A[label="Coat microtiter plate wells\nwith Paracetamol-Protein conjugate"];
B[label="Block non-specific binding sites"];
C [label="Prepare serial dilutions of\nParacetamol (Standard) and this compound (Test)"];
D [label="Incubate Anti-Paracetamol Antibody\nwith Standard or Test dilutions"];
E [label="Add antibody-analyte mixtures\nto coated wells for competitive binding"];
F [label="Wash to remove unbound reagents"];
G [label="Add Enzyme-conjugated Secondary Antibody"];
H [label="Wash to remove unbound secondary antibody"];
I[label="Add Substrate and incubate for color development"];
J [label="Stop reaction and measure absorbance"];
K [label="Calculate IC50 values and\nPercentage Cross-Reactivity"];
A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K;
}
Quantitative Data Presentation
While direct data for this compound is unavailable, the following table illustrates how cross-reactivity data is typically presented, using a published example of an anti-phenacetin monoclonal antibody and its cross-reactivity with paracetamol. Phenacetin is structurally similar to paracetamol. In one study, an anti-phenacetin monoclonal antibody (2D6) exhibited an IC50 of 3.51 ng/mL for phenacetin and showed approximately 10.1% cross-reactivity with paracetamol[1].
| Compound | IC50 (ng/mL) | Percentage Cross-Reactivity (%) |
| Phenacetin (Target Analyte) | 3.51 | 100 |
| Paracetamol (Test Analyte) | 34.75 (Calculated) | 10.1 |
| This compound (Hypothetical) | >1000 | <0.35 |
Note: The IC50 for paracetamol is calculated based on the reported percentage cross-reactivity. The data for this compound is hypothetical and represents an expected outcome of low cross-reactivity based on structural differences.
Calculation of Percentage Cross-Reactivity:
Percentage Cross-Reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Analyte) * 100
Conclusion
Based on the fundamental principles of antibody-antigen recognition, it is highly probable that antibodies specific to paracetamol would exhibit very low to negligible cross-reactivity with this compound. The positional change of the hydroxyl group from the para to the meta position on the phenyl ring significantly alters the molecule's shape and the presentation of its key antigenic determinants. To definitively quantify this, a competitive ELISA, as outlined in this guide, would be the recommended experimental approach. Researchers and drug development professionals should always validate the specificity of their immunoassays against all relevant structural analogs to ensure accurate and reliable results.
References
Differential Effects of Metacetamol and Paracetamol on Liver Enzymes: A Comparative Guide
A Comprehensive Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the effects of Metacetamol (3-hydroxyacetanilide) and its regioisomer, paracetamol (4-hydroxyacetanilide), on liver enzymes, supported by experimental data. While paracetamol is a widely used analgesic and antipyretic with a well-documented risk of dose-dependent hepatotoxicity, this compound has been identified as a non-toxic isomer, offering a valuable tool for comparative toxicology and mechanistic studies.
Executive Summary
Paracetamol administration, particularly at supratherapeutic doses, leads to significant elevation of liver enzymes, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), indicative of hepatocellular injury. This toxicity is primarily mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). In contrast, studies on this compound have demonstrated a lack of hepatotoxicity, with no significant alterations in liver enzyme levels, even at high doses. This difference is attributed to their distinct metabolic pathways, where the structural difference in the position of the hydroxyl group on the aniline (B41778) ring prevents the formation of a toxic metabolite in the case of this compound.
Comparative Data on Liver Enzyme Effects
The following table summarizes the key findings from preclinical studies on the effects of this compound and paracetamol on liver function.
| Parameter | This compound (3-hydroxyacetanilide) | Paracetamol (4-hydroxyacetanilide) | References |
| Hepatotoxicity | Non-hepatotoxic | Hepatotoxic at high doses | [1][2] |
| Effect on Liver Enzymes (e.g., ALT/GPT) | No significant changes in plasma levels. | Dose-dependent elevation of plasma levels. | [3] |
| Hepatic Necrosis | Does not cause hepatic necrosis. | Induces centrilobular hepatic necrosis. | [2][3] |
| Glutathione (B108866) (GSH) Depletion | Only slight depletion of liver GSH at high doses. | Significant depletion of liver GSH. | [3] |
| Covalent Binding to Liver Proteins | Forms protein adducts, but these are considered non-critical to cell survival. | Forms protein adducts (NAPQI-protein adducts) that are critical to hepatocyte injury. | [2][4][5] |
Mechanism of Action and Metabolic Pathways
The differential effects of this compound and paracetamol on the liver are rooted in their distinct metabolic pathways.
Paracetamol Metabolism and Hepatotoxicity
At therapeutic doses, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation to non-toxic conjugates that are excreted in the urine. A small fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to the highly reactive and toxic metabolite, NAPQI. NAPQI is normally detoxified by conjugation with glutathione (GSH). However, in cases of paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes hepatic GSH stores, allowing NAPQI to bind covalently to cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[6]
This compound Metabolism
This compound undergoes similar primary metabolism through glucuronidation and sulfation. However, due to the meta-position of the hydroxyl group, its oxidation by cytochrome P450 enzymes does not lead to the formation of a reactive quinone-imine species analogous to NAPQI.[1] While reactive metabolites of this compound can be formed and bind to proteins, these adducts are either not formed in critical cellular compartments or are inherently less toxic, thus not initiating the cascade of events that leads to liver cell death.[2][5]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Paracetamol-Induced Hepatotoxicity in Mice
This protocol is a standard method to induce and assess liver injury.
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old, are commonly used. Animals are typically fasted overnight before paracetamol administration to synchronize metabolism and enhance toxicity.
-
Drug Administration: Paracetamol is dissolved in a vehicle such as warm saline and administered via intraperitoneal (i.p.) injection at doses ranging from 300 to 600 mg/kg.
-
Sample Collection: At various time points post-administration (e.g., 4, 8, 24 hours), blood is collected via cardiac puncture or tail vein for serum separation. Livers are perfused with saline and collected for histological analysis and biochemical assays.
-
Measurement of Liver Enzymes: Serum ALT and AST levels are measured using commercially available kits according to the manufacturer's instructions. These assays are typically colorimetric and measure the activity of the enzymes.[7][8][9][10][11]
-
Glutathione (GSH) Assay: Hepatic GSH levels are determined using a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, which is measured spectrophotometrically at 412 nm.
-
Liver Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The sections are then examined under a microscope for evidence of hepatocellular necrosis, inflammation, and other pathological changes.[12][13][14][15][16]
Acute Toxicity Study of this compound in Mice
This protocol outlines the methodology used to assess the toxicity of this compound.
-
Animal Model and Dosing: Male mice are administered this compound intraperitoneally at various doses, including high doses such as 900 mg/kg.[3]
-
Evaluation of Hepatic Necrosis:
-
Histology: Liver tissues are collected, processed, and stained with H&E to examine for any signs of necrosis.[3]
-
Plasma Enzyme Activity: Blood samples are collected to measure plasma glutamate (B1630785) pyruvate (B1213749) transaminase (GPT, now known as ALT) activity as a biomarker of liver damage.[3]
-
-
Assessment of Liver Glutathione Depletion: Liver tissue is collected at specific time points after this compound administration (e.g., 2 and 4 hours) to measure glutathione levels.[3]
-
Immunohistochemistry for Covalent Binding: To investigate protein binding, liver sections can be stained using an anti-acetaminophen antiserum that cross-reacts with this compound adducts. This allows for the visualization of the location and extent of covalent binding within the liver lobules.[4]
Conclusion
The comparative analysis of this compound and paracetamol provides clear evidence of a structure-toxicity relationship. Paracetamol's hepatotoxicity is a direct consequence of its metabolic activation to the reactive metabolite NAPQI. This compound, due to the different positioning of its hydroxyl group, does not undergo this toxic bioactivation pathway and is therefore considered non-hepatotoxic. This makes this compound an invaluable research tool for elucidating the precise mechanisms of paracetamol-induced liver injury and for the development of safer analgesic and antipyretic drugs. Researchers in drug development can leverage the understanding of these differential effects to design new chemical entities with reduced potential for metabolic activation and subsequent toxicity.
References
- 1. Comparative Toxicity and Metabolism of N-Acyl Homologues of Acetaminophen and Its Isomer 3'-Hydroxyacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetaminophen structure-toxicity studies: in vivo covalent binding of a nonhepatotoxic analog, 3-hydroxyacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology and toxicology of meta-substituted acetanilide I: acute toxicity of 3-hydroxyacetanilide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunochemical comparison of 3'-hydroxyacetanilide and acetaminophen binding in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of mouse liver proteins arylated by reactive metabolites of acetaminophen and its nonhepatotoxic regioisomer, 3'-hydroxyacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mmpc.org [mmpc.org]
- 8. abcam.com [abcam.com]
- 9. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Mouse Liver Histopathology Following Exposure to HFPO-DA With Emphasis on Understanding Mechanisms of Hepatocellular Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Histopathology of the Liver, Kidney, and Spleen of Mice Exposed to Gold Nanoparticles [mdpi.com]
Metacetamol Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Metacetamol (B1676320), a structural isomer of the widely used analgesic and antipyretic drug paracetamol, presents an intriguing scaffold for the development of novel therapeutic agents. Understanding the structural activity relationship (SAR) of its derivatives is crucial for optimizing efficacy and minimizing potential toxicity. This guide provides a comparative analysis of this compound derivatives, drawing upon available data and parallels with the extensively studied paracetamol analogues. Due to a scarcity of direct quantitative data on a wide range of this compound derivatives, this guide leverages the wealth of information on paracetamol to infer potential SAR trends for this compound.
Comparative Analysis of Analgesic and Antipyretic Activity
The analgesic and antipyretic effects of aminophenol derivatives are intrinsically linked to their chemical structure. Modifications to the parent molecule can significantly alter its pharmacological profile. Below is a comparative table summarizing the known or inferred activity of this compound derivatives alongside common analgesics.
Table 1: Comparative Analgesic and Cytotoxic Activity of this compound Derivatives and Other Analgesics
| Compound/Derivative | Modification | Analgesic Activity (ED50, mg/kg) | Cytotoxicity (IC50, µM) | Reference(s) |
| This compound | - | Data not available | Data not available | |
| Paracetamol | Isomer of this compound | ~200 (mouse, writhing test) | >1000 (hepatocytes) | [1][2] |
| Adamantyl-Paracetamol Analogue | Adamantyl group replacing phenyl ring | Saturated at 750 (mouse, writhing test) | Data not available | |
| 3,5-Dimethylparacetamol | Methyl groups at C3 and C5 | Lower than paracetamol | Decreased cytotoxicity | |
| 3,5-Dihaloparacetamol | Halogen atoms at C3 and C5 | Lower than paracetamol | Slightly diminished cytotoxicity | [3] |
| Ibuprofen | NSAID (Propionic acid derivative) | ~10-30 (mouse, writhing test) | Data not available | |
| Diclofenac | NSAID (Aryl-acetic acid derivative) | ~5-15 (mouse, writhing test) | Data not available | [4] |
| Celecoxib | NSAID (COX-2 inhibitor) | 94.2 (mouse, writhing test) | Data not available | [5] |
Note: The data for paracetamol derivatives is used as a proxy to infer potential trends for this compound derivatives. ED50 and IC50 values can vary significantly based on the specific experimental model and conditions.
Key Insights into Structural Activity Relationships
The SAR of aminophenol-based analgesics is complex, with modifications at various positions of the molecule influencing its activity and toxicity.
-
Hydroxyl Group: The phenolic hydroxyl group is crucial for analgesic activity. Its modification, such as through etherification or esterification, can lead to prodrugs with altered pharmacokinetic profiles.[6]
-
Acetamido Group: The N-acetyl group is also important for activity. Alterations to this group can affect both potency and toxicity.
-
Aromatic Ring Substitution: Substitution on the aromatic ring can significantly impact the compound's properties.
-
Electron-donating groups (e.g., alkyl, alkoxy) at positions ortho to the hydroxyl group (C3 and C5) in paracetamol have been shown to increase analgesic activity and decrease cytotoxicity.[3] This is a promising area for the design of safer this compound derivatives.
-
Electron-withdrawing groups (e.g., halogens) at the same positions tend to decrease analgesic activity.[3]
-
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and evaluate the efficacy of this compound derivatives, various experimental models are employed. The following diagrams illustrate key signaling pathways and a typical experimental workflow for assessing analgesic activity.
Caption: Logical relationship of structural modifications on this compound and their potential pharmacological effects.
Caption: A typical experimental workflow for the acetic acid-induced writhing test to assess peripheral analgesic activity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This widely used model assesses the peripheral analgesic activity of a compound.
-
Animals: Male Swiss albino mice (20-25 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be acclimatized for at least one week before the experiment.
-
Grouping:
-
Vehicle Control: Receives the vehicle (e.g., 0.9% saline with 0.5% Tween 80).
-
Standard Drug: Receives a known analgesic (e.g., Diclofenac sodium, 10 mg/kg, i.p.).
-
Test Groups: Receive different doses of the this compound derivative.
-
-
Procedure:
-
Administer the vehicle, standard drug, or test compound intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.6% (v/v) acetic acid solution in distilled water intraperitoneally at a volume of 10 mL/kg body weight.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-15 minutes.
-
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
In Vitro Cytotoxicity Assay: MTT Assay in HepG2 Cells
This assay is used to assess the potential of a compound to cause cell death, often as a screen for hepatotoxicity.
-
Cell Line: Human hepatoma cell line (HepG2).
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivative for 24 or 48 hours. Include a vehicle control and a positive control (e.g., a known hepatotoxic compound).
-
After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined by plotting a dose-response curve.
Conclusion
The structural activity relationship of this compound derivatives remains a promising yet underexplored area of research. By drawing parallels with the extensive studies on paracetamol, it is evident that targeted modifications to the this compound scaffold, particularly at the C3 and C5 positions of the aromatic ring with electron-donating groups, could lead to the development of novel analgesics with improved efficacy and a more favorable safety profile. Further rigorous and systematic investigation, including the generation of robust quantitative data, is imperative to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity of paracetamol in human hepatocytes. Comparison of the protective effects of sulfhydryl compounds acting as glutathione precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Metacetamol: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Metacetamol, also known as 3-hydroxyacetanilide, is a non-toxic regioisomer of paracetamol. While not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is identified as a skin, eye, and respiratory irritant. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Unused or expired this compound should be disposed of promptly and correctly to avoid accidental exposure and environmental contamination.
Operational and Disposal Plan
The primary disposal route for this compound in a laboratory setting is through a licensed hazardous waste disposal vendor via incineration. It is crucial to segregate this compound waste from other waste streams to ensure proper handling.
Key Logistical Considerations:
-
Waste Classification: this compound is not found on the RCRA P or U lists of hazardous wastes. However, due to its irritant properties, it should be handled as a chemical waste.
-
Containerization: Collect this compound waste in a designated, leak-proof container made of a compatible material such as high-density polyethylene (B3416737) (HDPE). The container should be clearly labeled as "this compound Waste for Incineration."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal Vendor: Engage a licensed hazardous waste disposal vendor for the transportation and incineration of the chemical waste.
Data Presentation
Chemical Compatibility of this compound with Container Materials
The selection of an appropriate waste container is crucial to prevent leaks and reactions. Based on data for the related compound acetamide (B32628), the following provides guidance on material compatibility.
| Material | Compatibility Rating | Notes |
| High-Density Polyethylene (HDPE) | Good to Fair | Minor to moderate effects such as slight corrosion, discoloration, softening, or swelling may occur with continuous use. Recommended for short-term waste accumulation.[1] |
| Natural Rubber | Not Recommended | Degrades and suffers from surface corrosion upon exposure. Can lead to decreased strength, flexibility, brittleness, and cracking.[2] |
| Nitrile Rubber | Not Recommended | Subject to degradation and surface corrosion.[2] |
| Silicone Rubber | Not Recommended | Prone to degradation and surface corrosion.[2] |
| Fluorosilicone (FVMQ, FSIL) | Recommended | Exhibits excellent chemical resistance to acetamide and is suitable for long-term contact.[2] |
Experimental Protocols
Mandatory Visualization
The following diagram outlines the decision-making and procedural workflow for the proper disposal of this compound in a laboratory environment.
References
Personal protective equipment for handling Metacetamol
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Metacetamol (CAS 621-42-1), a regioisomer of paracetamol.[1][2]
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling.
| Property | Value |
| CAS Number | 621-42-1[1][3][4][5][6] |
| Molecular Formula | C8H9NO2[1][3][4][5] |
| Molecular Weight | 151.17 g/mol [4] |
| Appearance | Solid[3] |
| Melting Point | 147 °C (296.6 °F)[6] |
| Solubility | Soluble in Ethanol (5 mg/ml), DMSO (30 mg/ml), and DMF (30 mg/ml). Sparingly soluble in aqueous buffers.[3][7] |
| Storage | Short term (days to weeks) at 0 - 4°C. Long term (months to years) at -20°C.[4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary hazards and recommended PPE are outlined below.
GHS Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[8] |
| Body Protection | Laboratory coat or other protective clothing to prevent skin contact.[8] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, particularly when handling the powder form to prevent inhalation.[8] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.
Experimental Protocols
Stock Solution Preparation
To prepare a stock solution, this compound, which is supplied as a solid, should be dissolved in an organic solvent of choice such as ethanol, DMSO, or dimethyl formamide (B127407) (DMF).[7] The solvent should be purged with an inert gas.[7] For applications requiring an aqueous solution, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[7] It is advised not to store the aqueous solution for more than one day.[7]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
Emergency Procedures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration.[9][10] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[10] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[10] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting.[9][11] |
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound [webbook.nist.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. pharmacopoeia.com [pharmacopoeia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
